molecular formula C10H10ClFO B1319478 4-Chloro-1-(3-fluorophenyl)-1-oxobutane CAS No. 3110-52-9

4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Cat. No.: B1319478
CAS No.: 3110-52-9
M. Wt: 200.64 g/mol
InChI Key: PLSCLNABOWDJKS-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a useful research compound. Its molecular formula is C10H10ClFO and its molecular weight is 200.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(3-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSCLNABOWDJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593384
Record name 4-Chloro-1-(3-fluorophenyl)butan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80593384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3110-52-9
Record name 4-Chloro-1-(3-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane in Medicinal Chemistry

Executive Summary

This compound (CAS: 3110-52-9) acts as a specialized electrophilic building block in the synthesis of neuroleptic and antidepressant agents.[1] Structurally, it is the meta-fluoro isomer of the widely utilized "Haloperidol linker" (4-chloro-4'-fluorobutyrophenone).[1] While the para-isomer is ubiquitous in first-generation antipsychotics, the meta-isomer discussed here is critical for Structure-Activity Relationship (SAR) studies aimed at modulating metabolic stability and receptor selectivity (specifically


 vs. 

).[1]

This guide delineates the high-fidelity synthesis of this compound (avoiding common regiochemical errors), its application in


-alkylation modules, and safety protocols for handling reactive 

-chloroketones.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 4-Chloro-1-(3-fluorophenyl)butan-1-one
CAS Number 3110-52-9
Molecular Formula

Molecular Weight 200.64 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Boiling Point ~140–145 °C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Stability Moisture sensitive (hydrolysis of alkyl chloride); Light sensitive

Synthesis: The Regioselectivity Challenge

A common misconception in process chemistry is that this compound can be synthesized via standard Friedel-Crafts acylation of fluorobenzene.[1] This is incorrect. Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride yields >95% of the para-isomer (4-chloro-4'-fluorobutyrophenone) due to the para-directing nature of the fluorine substituent.[1]

To selectively synthesize the meta-isomer (3-fluorophenyl), a Grignard-mediated approach is required.[1]

Recommended Route: Grignard Addition to Nitrile

This pathway ensures 100% regiocontrol by utilizing pre-functionalized 3-bromo-fluorobenzene.[1]

Reaction Scheme:

  • Formation of Grignard: 1-Bromo-3-fluorobenzene + Mg

    
     3-Fluorophenylmagnesium bromide.[1]
    
  • Nucleophilic Attack: Addition to 4-chlorobutyronitrile (or 4-chlorobutyryl chloride at low temp with Cu catalyst).[1]

  • Hydrolysis: Acidic hydrolysis of the imine intermediate to the ketone.[2]

SynthesisRoute cluster_0 Precursors SM1 1-Bromo-3-fluorobenzene Grignard Grignard Formation (Mg, THF, Reflux) SM1->Grignard Fail Friedel-Crafts Route (Yields Para-Isomer) SM1->Fail AlCl3 (Incorrect Path) SM2 4-Chlorobutyronitrile Intermediate Imine Salt Intermediate Grignard->Intermediate + SM2 THF, 0°C Product This compound (Target Meta-Isomer) Intermediate->Product H3O+ Hydrolysis

Figure 1: Synthesis logic tree highlighting the necessity of the Grignard route for meta-selectivity.[1][2]

Application: N-Alkylation Protocol

The primary utility of this compound is as an electrophile to attach the butyrophenone tail to secondary amines (piperazines, piperidines).[1] This "linker" is crucial for binding to GPCRs (Dopamine/Serotonin receptors).[2]

Mechanism: Finkelstein-Assisted

Direct displacement of the chloride by secondary amines is slow due to the steric bulk of the chain and moderate leaving group ability of chloride.[1][2] The reaction is catalytically accelerated using Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[2]

ReactionMechanism R_Cl Alkyl Chloride (Substrate) R_I Alkyl Iodide (Transient Active Species) R_Cl->R_I Halogen Exchange (Acetone/MEK) KI KI (Cat.) KI->R_Cl Product N-Alkylated Product R_I->Product S_N2 Attack Amine Secondary Amine (Nucleophile) Amine->Product

Figure 2: Finkelstein-assisted alkylation mechanism increasing reaction rate and yield.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(3-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one.

Reagents:

  • This compound (1.0 eq, 20 mmol)[1]

  • 1-Phenylpiperazine (1.1 eq, 22 mmol)[1][2]

  • Potassium Carbonate (

    
    ) (3.0 eq, anhydrous, milled)[2]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)[1][2]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN) (10 vol)

Step-by-Step Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with

    
     (8.28 g), KI (0.33 g), and 1-phenylpiperazine (3.56 g).
    
  • Solvation: Add MEK (40 mL) and stir at room temperature for 10 minutes to disperse the base.

  • Addition: Add this compound (4.01 g) dropwise (neat or dissolved in 5 mL MEK).

  • Reflux: Heat the mixture to reflux (80 °C) under nitrogen atmosphere. Monitor by TLC (System: Hexane:EtOAc 7:3) or HPLC.[2] Reaction typically completes in 12–16 hours.[2]

  • Work-up:

    • Cool to room temperature.[3][2]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[2] If necessary, recrystallize from Ethanol or convert to HCl salt for stability.[2]
    

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Finkelstein exchangeIncrease KI loading to 0.2 eq; switch solvent to Acetone (better I- solubility).
Impurity: Alcohol Reduction of ketoneEnsure solvent is dry; avoid NaBH4 contamination if running parallel reductions.[2]
Impurity: Cyclized Intramolecular cyclizationRare, but can occur if amine is sterically hindered; maintain dilute conditions.[2]
Coloration Iodine liberationWash organic phase with 10% Sodium Thiosulfate solution.[2]

Safety & Handling

  • Alkylating Agent: This compound is a potent alkylating agent.[2] It can alkylate DNA.[2] Handle in a fume hood with double nitrile gloves.[2]

  • Lachrymator: Like many

    
    - and 
    
    
    
    -haloketones, it may have lachrymatory properties.[1]
  • Neurotoxicity: As a precursor to neuroleptic agents, the final products are potent CNS active compounds.[2] Treat all intermediates as potentially bioactive.[2]

References

  • Synthesis of Butyrophenones: Janssen, P. A. J. (1959).[2] The Pharmacology of Haloperidol. International Review of Neurobiology. (Foundational text on the para-isomer, establishing the class).[2]

  • Grignard Reagents in Synthesis: Sigma-Aldrich. 3-Fluorophenylmagnesium bromide Product Sheet.[1][4] (Verifies availability of specific regio-precursor).

  • Haloperidol Impurities: SynZeal. Haloperidol Impurity 12 (Meta-isomer). (Confirms the identity and structure of the 3-fluoro isomer).[1][2]

  • Finkelstein Reaction Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1] (Standard reference for Finkelstein catalysis mechanism).

  • N-Alkylation of Piperazines:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperazinyl-Butyrophenones". (General methodology reference).

Sources

A Technical Guide to 4-Chloro-1-(3-fluorophenyl)-1-oxobutane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS No. 3110-52-9), a key chemical intermediate in modern organic and medicinal chemistry. We will explore its synthesis, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation, detail its versatile reactivity at its dual functional sites, and discuss its application as a pivotal building block in the development of complex molecules, particularly within the pharmaceutical industry. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's properties and utility.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of modern chemical research, the strategic incorporation of halogen atoms into organic molecules is a cornerstone of designing compounds with fine-tuned physical, chemical, and biological properties.[1] Halogenation can significantly alter lipophilicity, metabolic stability, and a molecule's binding affinity to biological targets, making it a critical tool in drug design.[1]

This compound is a prime example of a strategically designed intermediate. It is a bifunctional molecule, featuring both a reactive chloroalkane chain and a fluorinated aryl ketone moiety.[1] This unique combination renders it a versatile building block for synthesizing more complex structures. Its primary significance lies in its role as a precursor for various pharmaceutical agents, particularly those within the butyrophenone class, which are noted for their activity in the central nervous system.[1][2] This guide elucidates the chemical principles that make this compound a valuable asset in the synthetic chemist's toolbox.

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3110-52-9[1][3]
Molecular Formula C₁₀H₁₀ClFO[1][3]
Molecular Weight 200.64 g/mol [1][3]
Boiling Point 293.2°C at 760 mmHg[4]
Density 1.183 g/cm³[4]
Appearance Data not consistently available; typically a liquid or low-melting solid.
Storage 2-8°C, Refrigerator[5]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and established route for synthesizing this compound is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction is highly effective for creating aryl ketones.[6]

Mechanistic Rationale

The reaction proceeds by activating an acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][7] The Lewis acid coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride), facilitating the cleavage of the C-Cl bond. This generates a highly electrophilic, resonance-stabilized acylium ion.[8] The electron-rich aromatic ring (fluorobenzene) then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final ketone product.[7] The product is deactivated towards further acylation, which advantageously prevents polysubstitution.[6]

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution AcylCl 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylCl->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcylCl Arene Fluorobenzene AcyliumIon->Arene Attack SigmaComplex Sigma Complex (Intermediate) Arene->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Deprotonation (restores aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of aromatic compounds.[9]

Materials & Equipment:

  • Fluorobenzene (reactant)

  • 4-Chlorobutyryl chloride (reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution (for workup)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 eq). Suspend the catalyst in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reactant Addition: In a separate flask, prepare a solution of fluorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.

  • Slow Addition: Add the fluorobenzene/acyl chloride solution dropwise to the cooled AlCl₃ suspension via the addition funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup & Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[9]

Synthetic Utility & Key Transformations

The power of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.

Synthetic_Utility cluster_chloro A) Reactions at the Chloroalkane Chain cluster_keto B) Reactions at the Ketone Group Start This compound NucSub Nucleophilic Substitution (Sₙ1/Sₙ2) (+ Nucleophile, e.g., R₂NH) Start->NucSub Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Baeyer-Villiger Oxidation (e.g., m-CPBA) Start->Oxidation ProductA Substituted Aminoketones (Pharmaceutical Precursors) NucSub->ProductA ProductB1 Chiral Secondary Alcohols Reduction->ProductB1 ProductB2 Esters Oxidation->ProductB2

Caption: Key synthetic transformations of the title compound.

Nucleophilic Substitution at the Alkyl Chloride

The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This is arguably the most common and valuable transformation for this intermediate. By reacting it with primary or secondary amines, for instance, one can readily access substituted aminoketones. This pathway is fundamental to the synthesis of many pharmacologically active compounds, including analogues of antidepressants and antipsychotics.[10][11] The reaction typically proceeds via an Sₙ2 mechanism, although Sₙ1 pathways can be involved depending on the conditions and substrate.[12][13]

Transformations of the Aryl Ketone

The ketone functionality offers a second handle for chemical modification.

  • Reduction: The ketone can be easily reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄).[1] This transformation creates a new stereocenter, producing a racemic mixture of (R)- and (S)-enantiomers, which is significant as the biological activity of chiral molecules is often enantiomer-dependent.[1]

  • Oxidation: A Baeyer-Villiger oxidation, typically using a peroxy acid like m-CPBA, can convert the ketone into an ester.[1] This reaction involves the migration of the aryl group to the adjacent oxygen, offering a route to different classes of compounds.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Analysis TechniqueExpected Observations / Data
¹H NMR Aromatic protons in the 7-8 ppm region showing splitting patterns consistent with a 1,3-disubstituted benzene ring. Three distinct aliphatic signals (triplets and a multiplet) between 2-4 ppm corresponding to the -CO-CH₂-CH₂-CH₂-Cl chain.[9]
¹³C NMR A carbonyl signal (~197 ppm), aromatic carbons (some showing C-F coupling), and three distinct aliphatic carbon signals.[9]
GC-MS A molecular ion peak (M⁺) at m/z 200/202 in a ~3:1 ratio, characteristic of a monochlorinated compound. Key fragmentation peaks would include the loss of the chlorobutyl chain, resulting in a fluorobenzoyl cation (m/z 123).[9]
FTIR Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F and C-Cl stretching vibrations in the fingerprint region.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It is also noted as being toxic to aquatic life with long-lasting effects.

  • Handling: Always work in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and direct contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator designated for chemicals.[5][14]

  • Fire Safety: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Use appropriate fire extinguishers and avoid water jets if the substance is involved in a fire.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its utility is derived from its bifunctional nature, allowing for selective and predictable chemical transformations at either the chloroalkane tail or the aryl ketone head. The robust and scalable Friedel-Crafts acylation provides a reliable synthetic route to this key building block. For medicinal chemists and drug development professionals, this compound serves as a critical precursor for creating libraries of novel compounds, particularly in the pursuit of new therapeutics targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in advanced chemical synthesis.

References

  • This compound | 3110-52-9 | Benchchem. (n.d.).
  • This compound | 3110-52-9. (2025). ChemicalBook.
  • Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL) - LookChem. (n.d.).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube.
  • 3110-52-9_this compound. (2025). 化源网.
  • CAS No : 3110-52-9 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • Bupropion. (n.d.). PubChem - NIH.
  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. (n.d.). PMC - NIH.
  • The SN1 Reaction. (2020). Chemistry LibreTexts.
  • 4-Chloro-4'-fluorobutyrophenone synthesis. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Structural Analogues of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery and development. The ability to systematically alter a parent compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. This guide focuses on 4-Chloro-1-(3-fluorophenyl)-1-oxobutane, a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of various pharmaceutically active compounds, particularly in the realm of antipsychotic drugs.[1] The presence of a fluorinated aryl ketone and a reactive chloroalkane moiety makes it an ideal starting point for the exploration of a diverse chemical space.[1]

The introduction of halogen atoms into organic molecules can profoundly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated butyrophenones, a class to which our core compound belongs, are of significant interest in medicinal chemistry due to their prevalent central nervous system activities.[1] This guide provides a comprehensive exploration of the structural analogues of this compound, delving into their rational design, synthesis, and the underlying structure-activity relationships (SAR) that govern their biological effects. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed technical resource to navigate the chemical landscape of these important compounds.

Part 1: The Core Scaffold: Synthesis and Properties of this compound

The parent compound, this compound (CAS No: 3110-52-9), is a butyrophenone derivative with a molecular formula of C10H10ClFO and a molecular weight of 200.64 g/mol .[1][2] Its synthesis is typically achieved through a Friedel-Crafts acylation reaction, a robust and widely employed method for the formation of aryl ketones.

Synthetic Protocol: Friedel-Crafts Acylation

The synthesis involves the reaction of 3-fluoro-chlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The causality behind this choice of reactants lies in the electrophilic nature of the acyl chloride, which, when activated by the Lewis acid, readily attacks the electron-rich aromatic ring of 3-fluoro-chlorobenzene. The reaction is typically performed in an inert solvent like dichloromethane to ensure homogeneity and control the reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 3-fluoro-chlorobenzene in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Acyl Chloride Addition: A solution of 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature. The rate of addition is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4 hours) to ensure complete conversion.

  • Quenching: The reaction is carefully quenched by pouring the mixture into ice-water with vigorous stirring to decompose the aluminum chloride complex.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 3110-52-9[1]
Molecular Formula C10H10ClFO[1]
Molecular Weight 200.64 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~287.6°C at 760 mmHg (Predicted for 2-fluoro isomer)[3]
Storage 2-8°C Refrigerator[2]
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification 3-Fluoro-chlorobenzene 3-Fluoro-chlorobenzene Reaction_Mixture Reaction_Mixture 3-Fluoro-chlorobenzene->Reaction_Mixture 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride 4-Chlorobutyryl_chloride->Reaction_Mixture AlCl3 Anhydrous AlCl3 AlCl3->Reaction_Mixture Catalyst DCM Dichloromethane DCM->Reaction_Mixture Solvent 0_to_RT 0°C to Room Temp 0_to_RT->Reaction_Mixture Quenching Ice-water Quench Reaction_Mixture->Quenching Stirring Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Chloro-1-(3-fluorophenyl)- 1-oxobutane Purification->Final_Product Yields

Caption: Friedel-Crafts acylation for the synthesis of the core scaffold.

Part 2: Structural Analogues: Design, Synthesis, and Rationale

The exploration of structural analogues of this compound can be systematically approached by modifying three key regions of the molecule: the phenyl ring, the butyrophenone chain, and the terminal chlorine atom.

Class A: Analogues with Modifications on the Phenyl Ring

Modifications to the phenyl ring are primarily aimed at probing the electronic and steric requirements of the target receptor or enzyme. The position and nature of the substituents can significantly impact binding affinity and selectivity.

  • Positional Isomers of the Fluorine Atom: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can influence the molecule's conformation and electronic distribution. For instance, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane and 4-Chloro-1-(4-fluorophenyl)-1-oxobutane are important analogues. The 4-fluoro isomer, in particular, is a key intermediate in the synthesis of the widely used antipsychotic drug haloperidol.[4]

  • Analogues with Different Halogen Substituents: Replacing the fluorine atom with other halogens (Cl, Br) can modulate the lipophilicity and electronic properties of the molecule. For example, 4-chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is a known derivative.[5]

Synthetic Strategy: The synthesis of these analogues follows a similar Friedel-Crafts acylation protocol as described for the parent compound, using the appropriately substituted fluorobenzene or other halogenated benzene as the starting material.

Structural Modification Diagram (Phenyl Ring)

Phenyl_Ring_Modifications cluster_modifications Phenyl Ring Modifications Core This compound Phenyl Ring ortho 2-Fluoro Isomer Core:f1->ortho Positional Isomer para 4-Fluoro Isomer Core:f1->para Positional Isomer di-halo Di-halogenated Core:f1->di-halo Additional Halogen

Caption: Modifications on the aromatic ring of the core structure.

Class B: Analogues with Modifications of the Butyrophenone Chain

Altering the butyrophenone chain can impact the molecule's flexibility, lipophilicity, and metabolic stability.

  • Chain Length Variation: Shortening or lengthening the alkyl chain can affect the distance between the aromatic ring and the terminal reactive group, which can be critical for optimal interaction with a biological target.

  • Modification of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol to introduce a hydrogen bond donor, or it can be converted to other functional groups like oximes or hydrazones to explore different chemical space.

Synthetic Strategy: Chain length variants can be synthesized using the corresponding acyl chlorides in the Friedel-Crafts reaction. Reduction of the ketone is typically achieved using reducing agents like sodium borohydride.

Class C: Analogues with Replacement of the Terminal Chlorine Atom

The terminal chlorine atom is a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution. This is the most common strategy for converting the butyrophenone intermediate into a final active pharmaceutical ingredient.

  • Nucleophilic Substitution with Amines: This is a key reaction in the synthesis of many antipsychotic drugs. The chlorine is displaced by a primary or secondary amine, often a cyclic amine like piperidine or piperazine, to introduce a basic nitrogen atom which is often crucial for receptor binding. A notable example is the synthesis of a diazepane analog of haloperidol, where 4-chloro-4'-fluorobutyrophenone is alkylated with a substituted diazepine.[4]

Experimental Protocol: Synthesis of a Haloperidol Analogue

This protocol describes the alkylation of a secondary amine with a 4-chlorobutyrophenone derivative, a common final step in the synthesis of many butyrophenone antipsychotics.

  • Reaction Setup: A mixture of the secondary amine (e.g., 4-(4-chlorophenyl)-1,4-diazepane), 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or isopropanol) is prepared.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the nucleophilic substitution reaction to completion.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified, often by recrystallization or column chromatography, to yield the final product.[4]

Derivatization Workflow Diagram

Derivatization_Workflow cluster_reagents Nucleophiles Core 4-Chlorobutyrophenone Intermediate Product_Amine Amine Derivative (e.g., Antipsychotic) Core->Product_Amine Alkylation Product_Thiol Thioether Derivative Core->Product_Thiol Substitution Product_Azide Azide Derivative Core->Product_Azide Substitution Amine R2NH (e.g., Diazepane) Amine->Product_Amine Thiol RSH Thiol->Product_Thiol Azide N3- Azide->Product_Azide D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Excitability) PKA->Cellular_Response Phosphorylates targets leading to Butyrophenone Butyrophenone Antagonist Butyrophenone->D2R Blocks

Caption: Mechanism of action of butyrophenone antagonists at the D2 receptor.

Part 4: Analytical and Characterization Techniques

The synthesis and purification of this compound and its analogues require robust analytical methods to ensure their identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. [6]A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. [6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile compounds and can be used to confirm the molecular weight and fragmentation pattern of the synthesized molecules. [7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final products and intermediates, providing detailed information about the connectivity of atoms within the molecule.

Protocol: Purity Assessment by HPLC

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like formic acid or phosphoric acid for improved peak shape). [8] * Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area are recorded.

  • Purity Calculation: The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. This guide has systematically explored its synthesis and the rational design of its structural analogues through modifications of the phenyl ring, the butyrophenone chain, and the terminal chlorine atom. The synthetic protocols and structure-activity relationships discussed herein provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of central nervous system disorders. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the generation of next-generation drug candidates with improved pharmacological profiles.

References

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  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).
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  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0 | Chemsrc. (2025, August 25). Retrieved February 2, 2026, from [Link]

  • 1-Chloro-4-fluorobutane | C4H8ClF | CID 10023 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • SAR of Butyrophenone - YouTube. (2023, June 13). Retrieved February 2, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library. (2018, June 8). Retrieved February 2, 2026, from [Link]

  • CAS No : 3110-52-9 | Product Name : this compound. (n.d.). Retrieved February 2, 2026, from [Link]

  • Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]

  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • structural changes & SAR for lead optimization - YouTube. (2023, November 28). Retrieved February 2, 2026, from [Link]

  • butyrophenone, 495-40-9 - The Good Scents Company. (n.d.). Retrieved February 2, 2026, from [Link]

  • Analytical Methods - OPUS. (2025, August 28). Retrieved February 2, 2026, from [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024, August 8). Retrieved February 2, 2026, from [Link]

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Biological activity of fluorinated butyrophenones.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Butyrophenones

Introduction

The discovery of the butyrophenone class of compounds marked a significant milestone in psychopharmacology, offering a structurally distinct alternative to the phenothiazines for the management of psychotic disorders.[1] Within this class, the strategic incorporation of fluorine has proven to be a cornerstone of their therapeutic success. Haloperidol, the archetypal fluorinated butyrophenone, revolutionized the treatment of schizophrenia and remains a critical tool in psychiatry.[2][3][4] The presence of a fluorine atom is not a trivial substitution; it profoundly influences the molecule's electronic properties, metabolic stability, and interaction with biological targets.[5][6]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It deconstructs the structure-activity relationships (SAR), elucidates the mechanisms of action, details validated experimental protocols for biological evaluation, and explores advanced applications in neuroimaging. Moving beyond a simple recitation of facts, this document explains the causality behind experimental designs and provides the foundational knowledge necessary to innovate within this important chemical space.

Chapter 1: The Core Pharmacophore and the Strategic Role of Fluorine

The biological activity of fluorinated butyrophenones is intrinsically linked to a core three-part pharmacophore. Understanding the contribution of each component is fundamental to appreciating the class's overall pharmacological profile and the specific, powerful influence of fluorination.

The general structure consists of:

  • A p-Fluorobutyrophenone Moiety: The aromatic ring and the adjacent carbonyl group are critical for activity. The para-fluoro substituent, in particular, is a key feature for potent antipsychotic action.[7][8]

  • A Propyl Chain: A three-carbon (propyl) linker between the carbonyl group and the aliphatic nitrogen is optimal for activity. Shortening or lengthening this chain typically results in a significant loss of potency.[8]

  • A Tertiary Aliphatic Amine: This nitrogen is required for activity and exhibits the highest potency when incorporated into a cyclic structure, most commonly a piperidine ring.[8] This ring is often substituted at the 4-position with another aromatic group.

The fluorine atom, though small, exerts a powerful influence through several mechanisms:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution of the molecule. This can enhance binding affinity to the target receptor by modifying key interactions within the binding pocket.[7][9]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the para-position of the phenyl ring sterically and electronically blocks a common site of oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. This resistance to degradation increases the drug's half-life and bioavailability.[5][6][10]

  • Enhanced Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and reach its central nervous system targets.[5][6]

cluster_0 General Butyrophenone Pharmacophore A p-Fluorophenyl Group (Key for potency, metabolic stability) B Carbonyl Group (H-bond acceptor) A->B Attached to C Propyl Chain (n=3) (Optimal length for activity) B->C Links D Tertiary Amine (Often in a piperidine ring) C->D Links E Substituent (R) (Modulates selectivity & potency) D->E Bears cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_source Dopamine (DA) D2R D2 Receptor DA_source->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response (Modulated) cAMP->Response Butyrophenone Fluorinated Butyrophenone Butyrophenone->D2R Blocks

Caption: Mechanism of D2 receptor antagonism by fluorinated butyrophenones.

Chapter 3: In Vitro Evaluation of Biological Activity

Quantifying the interaction of a compound with its biological targets is a critical step in drug development. In vitro assays provide precise, reproducible data on binding affinity and functional activity.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of several representative fluorinated butyrophenones for key CNS receptors. A lower Ki value indicates higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Haloperidol 1.44.5
Droperidol <20>10,000
Spiperone 0.161.1
Trifluperidol >IC50 (µM range)>IC50 (µM range)
Data synthesized from multiple sources for illustrative purposes.[11][12]
Experimental Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol provides a self-validating system to determine a compound's affinity for the D2 receptor through competitive displacement.

Causality: The principle is based on the competition between the unlabeled test compound (e.g., haloperidol) and a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone). The amount of radioactivity measured is inversely proportional to the test compound's ability to bind to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC50), we can calculate its inhibition constant (Ki), a true measure of binding affinity.

Methodology:

  • Tissue Preparation:

    • Homogenize rat striatal tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL, determined by a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM).

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled haloperidol).

    • To determine total binding, a set of wells is prepared with only the radioligand and buffer.

  • Incubation:

    • Add 50 µL of the prepared membrane suspension to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation & Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., Rat Striatum) assay 2. Assay Setup (Radioligand + Test Compound) prep->assay incubate 3. Incubation (Reach Equilibrium) assay->incubate filter 4. Filtration (Separate Bound/Unbound) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a D2 receptor radioligand binding assay.

Chapter 4: In Vivo Assessment: Efficacy & Side-Effect Liability

While in vitro assays are essential for determining target engagement, in vivo animal models are indispensable for evaluating a compound's therapeutic potential and predicting its side-effect profile in a complex biological system. [13][14]

Experimental Protocol 2: Apomorphine-Induced Stereotypy in Rodents (Efficacy Model)

Causality: Apomorphine is a potent, non-selective dopamine receptor agonist. [15]In rodents, it induces characteristic stereotyped behaviors (e.g., sniffing, gnawing, licking) by stimulating postsynaptic D2 receptors in the striatum. A compound's ability to block these behaviors is a reliable predictor of its in vivo D2 receptor antagonism and, by extension, its potential antipsychotic efficacy. [16][17] Methodology:

  • Animal Acclimation:

    • Use male Swiss Webster mice or Wistar rats, housed in a controlled environment for at least one week prior to the experiment.

  • Drug Administration:

    • Divide animals into groups (n=8-10 per group).

    • Administer the test compound (e.g., a novel fluorinated butyrophenone) or a reference drug (e.g., haloperidol) via intraperitoneal (IP) injection at various doses. Administer vehicle (e.g., saline with 1% Tween 80) to the control group.

    • Allow for a pretreatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

  • Induction of Stereotypy:

    • Administer a subcutaneous (SC) injection of apomorphine hydrochloride (e.g., 1.0 mg/kg).

  • Behavioral Scoring:

    • Immediately after apomorphine injection, place each animal into an individual transparent observation cage.

    • At 10-minute intervals for the next 60 minutes, an observer blinded to the treatment conditions should score the intensity of stereotyped behavior using a standardized scale (e.g., 0=asleep/stationary, 1=active, 2=discontinuous sniffing/head movements, 3=continuous sniffing/licking, 4=continuous gnawing/biting).

  • Data Analysis:

    • For each animal, calculate the total stereotypy score over the observation period.

    • Compare the scores of the drug-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • Calculate the dose required to inhibit the apomorphine effect by 50% (ED50) using dose-response analysis.

Experimental Protocol 3: Catalepsy Test in Rodents (Side-Effect Model)

Causality: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a well-established rodent model for predicting extrapyramidal symptoms (EPS), particularly Parkinsonism, in humans. [13]This effect is primarily mediated by strong D2 receptor blockade in the nigrostriatal pathway. This protocol provides a self-validating system by comparing the dose that induces catalepsy to the dose that produces the desired therapeutic effect (from Protocol 2), thereby establishing a therapeutic index.

Methodology:

  • Drug Administration:

    • Use the same dosing regimen and animal strain as in the efficacy model to allow for direct comparison.

  • Catalepsy Assessment:

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

    • Bar Test: Gently place the animal's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.

    • Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains on the bar for a predetermined duration (e.g., >20 seconds).

  • Data Analysis:

    • Calculate the percentage of animals in each group exhibiting catalepsy at each time point.

    • Determine the ED50 for the induction of catalepsy.

    • Calculate the therapeutic index (TI) as the ratio of the cataleptic ED50 to the anti-stereotypy ED50 (TI = ED50_catalepsy / ED50_efficacy). A higher TI indicates a wider separation between the desired therapeutic effect and motor side effects.

Start Test Compound Efficacy Efficacy Model (Apomorphine Stereotypy) Start->Efficacy Safety Safety Model (Catalepsy Test) Start->Safety ED50_E Calculate ED50 (Efficacy) Efficacy->ED50_E ED50_S Calculate ED50 (Side Effect) Safety->ED50_S Decision Calculate Therapeutic Index (ED50_Safety / ED50_Efficacy) ED50_E->Decision ED50_S->Decision Result High TI = Favorable Profile Low TI = Unfavorable Profile Decision->Result

Caption: In vivo preclinical testing decision workflow.

Chapter 5: Advanced Applications: Fluorine-18 in PET Imaging

The utility of fluorine extends beyond therapeutic modulation into the realm of diagnostics and translational research. The positron-emitting isotope fluorine-18 (¹⁸F) is a nearly ideal radionuclide for Positron Emission Tomography (PET) due to its clean decay profile and a 109.8-minute half-life, which is long enough for complex radiosynthesis and imaging protocols. [18] By replacing the stable fluorine atom on a butyrophenone with ¹⁸F, these potent D2 antagonists are transformed into powerful imaging agents. Radiotracers like [¹⁸F]Spiperone and [¹⁸F]Benperidol allow for the non-invasive visualization and quantification of D2 receptor density and occupancy in the living brain. [19]This technology is invaluable for:

  • Confirming target engagement of new drug candidates in preclinical and clinical studies. [20]* Investigating the pathophysiology of diseases like schizophrenia and Parkinson's disease. [21]* Determining appropriate dosing regimens for antipsychotic drugs to ensure adequate receptor blockade.

Experimental Protocol 4: Overview of a Preclinical PET Imaging Study

Causality: This workflow allows for the direct measurement of a drug's interaction with its target in the living brain. By administering a ¹⁸F-labeled butyrophenone, we can visualize its accumulation in D2-rich regions like the striatum. If we pretreat the animal with an unlabeled drug, the reduction in the PET signal provides a direct measure of the drug's ability to occupy D2 receptors in vivo.

High-Level Methodology:

  • Radiosynthesis: Synthesize the ¹⁸F-labeled butyrophenone tracer (e.g., [¹⁸F]Spiperone) using an automated radiosynthesis module. This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

  • Animal Preparation: Anesthetize the study animal (e.g., a non-human primate or rodent). For quantitative studies, an arterial line may be placed for blood sampling to measure the tracer concentration in plasma over time (the "input function").

  • Drug Administration (for Occupancy Studies): If performing a receptor occupancy study, administer the unlabeled test drug at a specific dose and time before the tracer injection.

  • Tracer Injection: Administer a bolus of the ¹⁸F-labeled tracer intravenously.

  • PET Image Acquisition: Position the animal in a preclinical PET scanner and acquire dynamic scan data over a period of 60-120 minutes.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images, such as the striatum (target-rich) and the cerebellum (reference region with negligible D2 receptors).

    • Use kinetic modeling (e.g., Patlak analysis or a reference tissue model) to calculate the binding potential (BP_ND), a measure of receptor density and availability. [22] * In occupancy studies, calculate the percent receptor occupancy by comparing the BP_ND in the pretreated animal to that of a baseline (vehicle) scan.

cluster_pet Preclinical PET Imaging Workflow Synth 1. Radiosynthesis ([¹⁸F]Butyrophenone) Prep 2. Animal Preparation (Anesthesia, IV line) Synth->Prep Inject 3. Tracer Injection (IV Bolus) Prep->Inject Scan 4. PET Scan (Dynamic Acquisition) Inject->Scan Analyze 5. Data Analysis (Kinetic Modeling) Scan->Analyze Result Outcome (Receptor Density / Occupancy) Analyze->Result

Sources

A Technical Guide to the Synthetic Utility of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a bifunctional chemical intermediate of significant interest in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive primary alkyl chloride and a fluorinated aryl ketone, makes it a versatile building block for constructing complex molecular frameworks. This guide provides an in-depth analysis of the compound's core reactivity, focusing on the mechanistic principles that govern its synthetic applications. We will explore its primary role in nucleophilic substitution reactions and illustrate its strategic importance through its application in the synthesis of centanafadine, a novel norepinephrine, dopamine, and serotonin reuptake inhibitor.[2] Detailed experimental protocols, mechanistic diagrams, and a summary of reaction parameters are provided to offer both theoretical understanding and practical, field-proven insights for development professionals.

Introduction: A Profile of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into organic molecules is a cornerstone of medicinal chemistry.[1] Halogens can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, a member of the fluorinated butyrophenone class, exemplifies this principle. It is a bifunctional molecule, presenting two distinct centers for chemical modification: the electrophilic carbon of the chlorobutyl chain and the carbonyl group.[1] This dual reactivity allows for a wide array of chemical transformations, making it an invaluable precursor for certain central nervous system (CNS) active agents.[1]

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 3110-52-9
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 105-125 °C (at 2 Torr)

The most common and direct route to this intermediate is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution efficiently attaches the 4-chlorobutyryl moiety to the fluorinated aromatic ring.[1]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding the reactivity of each part of the molecule is crucial for predicting its behavior and designing effective synthetic strategies.

The Alkyl Chloride: A Prime Site for Nucleophilic Substitution

The primary chloride on the butyl chain is the most exploited reactive site. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it a target for nucleophiles.

Mechanism of Action: Sₙ2 Displacement

The reaction with most nucleophiles, particularly amines and other nitrogen-containing heterocycles, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

  • Causality: The primary nature of the alkyl halide strongly favors the Sₙ2 pathway. There is minimal steric hindrance around the reactive carbon, allowing for easy "backside attack" by the nucleophile. Furthermore, the formation of a primary carbocation, which would be necessary for an Sₙ1 mechanism, is energetically unfavorable.[5]

Caption: Generalized Sₙ2 mechanism at the chlorobutyl chain.

The Aryl Ketone: Modulating Reactivity and Further Functionalization

The ketone functionality can undergo various transformations, including reduction to a secondary alcohol or reductive amination.[1] However, in many multi-step syntheses, it is preserved to become part of the final molecule's pharmacophore. The electron-withdrawing nature of the 3-fluorophenyl group slightly increases the electrophilicity of the carbonyl carbon.

The 3-Fluorophenyl Group: An Electronic Influence

The fluorine atom at the meta position has a significant inductive electron-withdrawing effect. This deactivates the aromatic ring towards further electrophilic substitution, which is advantageous as it prevents side reactions during the initial Friedel-Crafts synthesis.[1]

Application in Multi-Step Synthesis: The Case of Centanafadine

A prime example of this compound's utility is in the synthesis of Centanafadine . Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][6] The synthesis involves the key alkylation of a bicyclic amine with this compound.

Synthetic Workflow for a Centanafadine Precursor

The core of the synthesis involves the nucleophilic substitution reaction between the intermediate and a suitable amine. The following workflow outlines a representative synthesis.

Centanafadine_Synthesis cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_product Product A This compound C Nucleophilic Alkylation (Sₙ2) A->C B Appropriate Bicyclic Amine (e.g., 3-azabicyclo[3.1.0]hexane derivative) B->C D Reaction Conditions: - Base (e.g., K₂CO₃, NaHCO₃) - Solvent (e.g., Acetonitrile, DMF) - Heat C->D E Aqueous Workup & Extraction C->E F Column Chromatography E->F G Centanafadine Precursor F->G

Caption: Synthetic workflow for a Centanafadine precursor.

Experimental Protocol: Nucleophilic Alkylation

This protocol describes a general, self-validating procedure for the alkylation of a secondary amine with this compound.

Objective: To synthesize an N-alkylated product via Sₙ2 reaction.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine, potassium carbonate, and potassium iodide.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Reagent Addition: Add this compound to the mixture.

    • Causality Insight: The amine is used in slight excess to ensure complete consumption of the limiting reagent. K₂CO₃ acts as a base to neutralize the HCl formed from any side reactions and to deprotonate the amine if it is used as a salt. KI is a catalyst; the iodide ion is a better nucleophile and a better leaving group than chloride, facilitating the reaction via an in-situ Finkelstein reaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness Check: The reaction is monitored until the starting chloro-compound is no longer detectable, ensuring the reaction has gone to completion and preventing the isolation of unreacted starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities and the DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Table 2: Summary of Typical Reaction Parameters

ParameterConditionRationale
Nucleophile Primary/Secondary AminesGood nucleophilicity for efficient Sₙ2 reaction.
Solvent Polar Aprotic (Acetonitrile, DMF)Solubilizes reactants and promotes Sₙ2 kinetics.
Base Inorganic (K₂CO₃, NaHCO₃)Neutralizes acid byproducts, easy to remove during workup.
Temperature 50 - 85 °CProvides sufficient activation energy without promoting elimination side reactions.
Catalyst NaI or KI (optional)Accelerates the reaction rate via in-situ formation of a more reactive alkyl iodide.
Typical Yield 80 - 95%High efficiency is expected due to the favorable Sₙ2 conditions.[7]

Conclusion

This compound is a strategically important building block whose reactivity is dominated by the primary alkyl chloride, making it an ideal substrate for Sₙ2 reactions. Its application in the synthesis of complex pharmaceutical targets like Centanafadine underscores its value to the drug development industry. By understanding the core mechanistic principles governing its reactivity, researchers can confidently and efficiently incorporate this versatile intermediate into novel synthetic routes, accelerating the discovery and development of new therapeutic agents.

References

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 735-739. Retrieved from [Link]

  • Patel, A., et al. (2025). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychopharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Centanafadine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Faraone, S. V., et al. (2025). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). EP4046687A4 - Method for producing centanafadine.
  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Retrieved from [Link]

  • Ward, C. L., et al. (2025). Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial. Journal of the American Academy of Child and Adolescent Psychiatry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
  • Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1. YouTube. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a halogenated butyrophenone core, is prevalent in a range of central nervous system (CNS) agents. Understanding its synthesis is crucial for researchers and drug development professionals aiming to create novel therapeutics. The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation.[1] This protocol provides a detailed, field-proven methodology for this synthesis, emphasizing the underlying chemical principles, safety considerations, and analytical validation.

The core of this synthesis involves the electrophilic aromatic substitution reaction between 1-fluoro-3-methoxybenzene (or a similarly activated fluorinated aromatic) and 4-chlorobutyryl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2] The choice of a Lewis acid is critical as it facilitates the formation of a highly reactive acylium ion, the key electrophile in this reaction.

Part 1: The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[1] The reaction proceeds via the following mechanistic steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the fluorinated phenyl derivative attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[1]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A 4-Chlorobutyryl Chloride C Acylium Ion Intermediate A->C + AlCl₃ B AlCl₃ (Lewis Acid) E Sigma Complex (Carbocation) C->E D 1-Fluoro-3-methoxybenzene D->E + Acylium Ion F This compound E->F - H⁺ E->F G HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 1-fluorobenzene and 4-chlorobutyryl chloride.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
1-Fluorobenzene462-06-6C₆H₅F96.10
4-Chlorobutyryl chloride4635-59-0C₄H₆Cl₂O141.00
Aluminum chloride (Anhydrous)7446-70-0AlCl₃133.34
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93
Hydrochloric acid (HCl), 2M7647-01-0HCl36.46
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Procedure
  • Reaction Setup:

    • Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Addition of Reactants:

    • Cool the slurry to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of 1-fluorobenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous DCM.

    • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-fluorobenzene) is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. This will hydrolyze the aluminum chloride complexes.[3]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[4]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a liquid.

Visualizing the Experimental Workflow

G start Start setup Reaction Setup (Inert Atmosphere) start->setup end End Product reagents Prepare Reagent Solution (1-Fluorobenzene & 4-Chlorobutyryl Chloride) setup->reagents addition Slow Addition at 0-5°C reagents->addition reaction Stir at Room Temp (2-4 hours) addition->reaction monitoring Monitor with TLC reaction->monitoring quench Quench with Ice/HCl monitoring->quench Reaction Complete extraction Separatory Funnel Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize characterize->end

Caption: Experimental workflow for synthesis.

Part 3: Safety and Handling

Researcher Discretion Advised: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Chlorobutyryl Chloride: A lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Quenching Procedure: The quenching of the reaction is highly exothermic. Perform this step slowly and with caution, ensuring adequate cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6]

References

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PubChem. (n.d.). 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-chloro-1-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
  • Kesternich, V., & Pérez-Fehrmann, M. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

  • Ahsan, M. J. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Chemsrc. (n.d.). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • PubChem. (n.d.). 4'-Chlorobutyrophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]

  • LookChem. (n.d.). Cas 2823-19-0, 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Antipsychotic Agents from 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

[1][2]

Abstract & Introduction

This application note details the optimized synthetic protocols for generating novel butyrophenone-class antipsychotic agents using 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS: 3110-52-9) as the primary electrophilic scaffold.[1]

While classical butyrophenones like Haloperidol utilize a para-fluorophenyl moiety, the meta-fluoro (3-fluoro) isomer presents a critical avenue for Structure-Activity Relationship (SAR) exploration.[1][2] Modifying the fluorine position alters the metabolic stability (blocking specific CYP450 oxidation sites) and fine-tunes the lipophilicity (

2

This guide provides a high-fidelity, scalable workflow for the nucleophilic alkylation of secondary amines (pharmacophores) with this halo-ketone linker, incorporating a Finkelstein activation step to maximize yield and kinetics.[1][2]

Chemical Strategy & Mechanism[4][5][6][7]

The synthesis relies on a convergent approach where the 4-chloro-butyrophenone "tail" is coupled to a cyclic amine "head" (e.g., substituted piperazines or piperidines).[1][2]

Mechanistic Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

2312
  • Activation: Catalytic Potassium Iodide (KI) reacts with the alkyl chloride to form a transient, highly reactive alkyl iodide.[2]

  • Coupling: The secondary amine attacks the alkyl iodide, displacing the iodide ion.[2]

  • Scavenging: An inorganic base (

    
    ) neutralizes the generated acid (HI/HCl), driving the equilibrium forward.[2]
    
Retrosynthetic Analysis (Diagram)

RetrosynthesisTargetTarget: 3-Fluoro-Butyrophenone Analog(D2 Antagonist)Bond_BreakDisconnectionTarget->Bond_BreakRetro-synthetic cutprecursor1Electrophile:This compoundBond_Break->precursor1Alkyl Linkerprecursor2Nucleophile:Cyclic Amine Pharmacophore(e.g., 4-phenylpiperidin-4-ol)Bond_Break->precursor2Head Group

Figure 1: Retrosynthetic disconnection of the target antipsychotic agent.[1][2]

Experimental Protocols

Reagents & Materials
ReagentEquiv.[2]RoleCritical Attribute
This compound 1.0ElectrophilePurity >97%
Target Amine (e.g., 4-phenylpiperidin-4-ol)1.1NucleophileDry, free base form
Potassium Carbonate (

)
3.0BaseAnhydrous, granular (milled)
Potassium Iodide (KI)0.1 - 0.5CatalystDry crystals
MIBK (Methyl Isobutyl Ketone)SolventReaction MediumHigh boiling point, good solubility
Protocol A: Finkelstein-Assisted N-Alkylation

This protocol is optimized for reaction kinetics and ease of purification.[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (10 mmol, 2.00 g) and MIBK (40 mL).

  • Activation: Add Potassium Iodide (1.0 mmol, 166 mg). Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation; this is normal.

  • Base Addition: Add Potassium Carbonate (30 mmol, 4.14 g). Ensure the base is finely milled to maximize surface area.[2]

  • Nucleophile Addition: Add the Target Amine (11 mmol).

  • Reaction: Heat the mixture to reflux (116°C) under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2] The starting chloride (

      
      ) should disappear, replaced by the more polar amine product (
      
      
      ).[2]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) using a sintered glass funnel.[2] Wash the filter cake with fresh MIBK (10 mL).
      
    • Evaporate the solvent under reduced pressure to yield a crude oil.[2]

  • Purification:

    • Dissolve the crude oil in DCM (50 mL) and wash with water (

      
       mL) to remove residual inorganic salts.[2]
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
    • Crystallization (Preferred): Redissolve in hot ethanol and add oxalic acid (1.0 eq) to precipitate the oxalate salt, or treat with HCl/Ether to form the hydrochloride salt.[2] This ensures high purity (>98%) suitable for biological testing.[2]

Experimental Workflow Diagram

WorkflowStartStart: Reagent WeighingMixMix: Halo-ketone + KI + BaseSolvent: MIBKStart->MixHeatReflux: 116°C, 12-18h(N2 Atmosphere)Mix->HeatCheckQC Check: TLC/LC-MS(Conversion >95%?)Heat->CheckCheck->HeatNo (Continue Heating)FilterFiltration:Remove Inorganic SaltsCheck->FilterYesWashAq. Workup:DCM / Water ExtractionFilter->WashSaltSalt Formation:HCl or Oxalate in EtOHWash->SaltFinalFinal Product:Isolated SolidSalt->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

NMR Validation (Proton Signature)

The success of the alkylation is best confirmed by

12
  • 
     3.0 - 3.1 ppm (Triplet): 
    
    
    adjacent to the ketone carbonyl.[1][2]
  • 
     2.4 - 2.6 ppm (Triplet): 
    
    
    adjacent to the tertiary nitrogen (newly formed bond).[1][2]
  • 
     1.9 - 2.1 ppm (Multiplet):  Central 
    
    
    of the propyl chain.[1][2]
  • Aromatic Region: The 3-fluorophenyl moiety will show a distinct multiplet pattern differing from the symmetric para-substitution of Haloperidol.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete activationIncrease KI to 0.5 eq; ensure MIBK is dry.
Dark/Tar Formation Oxidation of amineDegas solvents thoroughly; ensure inert (

) atmosphere.[2]
Starting Material Remains Steric hindranceSwitch solvent to DMF (run at 80°C) to increase nucleophilicity.

References

  • Janssen, P. A. J. (1959).[2] The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International Review of Neurobiology.

  • Finkelstein, H. (1910).[2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2023).[2] this compound Product & Safety Data. [1][2]

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific section on Nucleophilic Substitution). [1][2]

  • Gomez, J. et al. (2001).[2] Conformationally Constrained Butyrophenones.[2][4] Synthesis and Evaluation as Antipsychotics. Bioorganic & Medicinal Chemistry.

Application Note: Precision Regiocontrol in the Friedel-Crafts Acylation of 3-Fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The acylation of 3-fluoroanisole represents a classic yet deceptive challenge in medicinal chemistry. This scaffold is ubiquitous in kinase inhibitors and CNS-active agents, where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity.

The core synthetic challenge is Regiochemical Ambiguity . The substrate contains two directing groups with conflicting steric and electronic profiles:

  • Methoxy (-OMe): Strong activator, ortho/para director.

  • Fluorine (-F): Weak deactivator (inductive), but ortho/para director (resonance).

While the -OMe group is the dominant activator, directing substitution to the para position (C4) or ortho position (C2, C6), the fluorine atom at C3 exerts a "steering" effect.

Target Product: The industrially preferred isomer is typically 4-acetyl-3-fluoroanisole (substitution para to the methoxy group), but the 6-acetyl isomer (substitution ortho to methoxy, para to fluorine) is a persistent impurity.

This guide details two protocols:

  • Protocol A (Discovery): Classical AlCl₃-mediated acylation for maximum yield.

  • Protocol B (Green/Process): Zeolite-catalyzed acylation for improved regioselectivity and sustainability.

Mechanistic Insight & Regiochemistry

Understanding the electronic battlefield on the ring is prerequisite to control.

  • The Dominant Vector: The lone pairs on the Methoxy oxygen donate electron density into the ring, strongly activating positions 2, 4, and 6.

  • The Steric Gate: Position 2 is flanked by both -OMe and -F, making it sterically inaccessible.

  • The Competition (C4 vs. C6):

    • Position 4: Para to -OMe. Electronically favored. However, it is ortho to the Fluorine atom.

    • Position 6: Para to -F. Less electronically favored, but sterically less hindered than C4 (flanked by H and OMe).

Expert Insight: In classical AlCl₃ conditions, thermodynamics favor the C4-substituted product (~85-90%) . However, high temperatures can lead to O-demethylation , converting the anisole to a phenol (aluminum enolates are harsh).

Visualization: Reaction Mechanism & Regiopathways

FriedelCraftsMechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C≡O]+ AlCl4- Reagents->Acylium Lewis Acid Activation SigmaComplex_C4 σ-Complex (C4 Attack) Para to -OMe (Major Pathway) Acylium->SigmaComplex_C4 + Substrate SigmaComplex_C6 σ-Complex (C6 Attack) Para to -F (Minor Pathway) Acylium->SigmaComplex_C6 + Substrate Substrate 3-Fluoroanisole Product_4 4-Acetyl-3-fluoroanisole (Major Product) SigmaComplex_C4->Product_4 - H+ Product_6 2-Acetyl-5-fluoroanisole (Minor Product) SigmaComplex_C6->Product_6 - H+ Side_Product Demethylated Phenol (Overheating Risk) Product_4->Side_Product AlCl3 > 40°C Ether Cleavage

Caption: Mechanistic bifurcation showing the competition between C4 (electronic control) and C6 (steric control) pathways, plus the demethylation risk.

Protocol A: Classical Lewis Acid Catalysis (AlCl₃)

Best for: Small-scale discovery, maximum conversion, non-acid-sensitive substrates.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
3-Fluoroanisole 1.0Substrate
Acetyl Chloride 1.2Acylating Agent
AlCl₃ (Anhydrous) 1.5Lewis Acid Catalyst
Dichloromethane (DCM) 10 VolSolvent (Inert)
1M HCl ExcessQuenching Agent
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen/Argon.

  • Catalyst Activation: Add anhydrous AlCl₃ (1.5 eq) to dry DCM (5 Vol) at 0°C. Stir until a suspension forms.

    • Note: AlCl₃ is hygroscopic. Handle quickly or in a glovebox.

  • Acylium Formation: Dropwise add Acetyl Chloride (1.2 eq) to the AlCl₃ suspension at 0°C. Stir for 15 min. The solution should turn yellow/orange, indicating acylium ion formation.

  • Substrate Addition: Dissolve 3-Fluoroanisole (1.0 eq) in DCM (5 Vol). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5°C.

    • Critical: Rapid addition causes exotherms that favor the C6 minor isomer and demethylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • IPC: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1] Look for the disappearance of starting material (MW 126).

  • Quench (Exothermic): Cool back to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/1M HCl. Do not add water to the reaction flask (violent evolution of HCl gas).

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Green Catalysis (Zeolite H-Beta)

Best for: Process scale-up, improved regioselectivity (shape selective), avoiding chlorinated solvents.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
3-Fluoroanisole 1.0Substrate
Acetic Anhydride 2.0Acylating Agent
Zeolite H-Beta 10 wt%Heterogeneous Catalyst
Nitromethane MinimalOptional Solvent
Step-by-Step Methodology
  • Catalyst Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water. This is critical for activity.

  • Reaction Setup: In a pressure tube or sealed vessel, combine 3-Fluoroanisole, Acetic Anhydride, and the activated Zeolite.

  • Heating: Heat the mixture to 80-100°C.

    • Why: Zeolites are less reactive than AlCl₃ and require thermal energy. However, the pore structure of H-Beta restricts the transition state, often enhancing para-selectivity (C4) significantly over C6.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Filter the catalyst (catalyst can be regenerated by calcination).

  • Purification: Wash filtrate with sat. NaHCO₃ (to remove acetic acid byproduct), then Brine. Concentrate.

Analytical Validation & Quality Control

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Reaction Reaction Stage (Protocol A: 0°C -> RT) (Protocol B: 100°C) Start->Reaction IPC IPC: GC-MS / TLC Check for SM (MW 126) Check for Phenol (MW 112) Reaction->IPC IPC->Reaction Incomplete Quench Quench/Workup (Ice/HCl or Filtration) IPC->Quench Complete Analysis Final Analysis 1H NMR & 19F NMR Quench->Analysis

Caption: Operational workflow emphasizing the critical In-Process Control (IPC) step to prevent over-reaction.

Structural Confirmation (NMR)

Distinguishing the isomers requires careful analysis of coupling constants (


).
  • Major Product (4-acetyl-3-fluoroanisole):

    • ¹H NMR: Look for a doublet of doublets for the proton at C5 (ortho to F, meta to Acetyl). The proton at C2 (between F and OMe) will appear as a doublet of doublets with large H-F coupling.

    • ¹⁹F NMR: The chemical shift will be distinct. The Acetyl group at C4 is ortho to the Fluorine, causing a significant downfield shift (deshielding) of the Fluorine signal compared to the C6 isomer where the Acetyl is para.

  • Common Impurity (Demethylated):

    • Broad singlet in ¹H NMR around 5.0-7.0 ppm (Phenolic -OH).

    • Loss of Singlet at ~3.8 ppm (-OMe).

References

  • Friedel-Crafts Acylation Overview: Sigma-Aldrich Application Notes. Friedel–Crafts Acylation Mechanism and Reagents. Link

  • Zeolite Catalysis: ResearchGate.[3] Use of Zeolites for Greener and more para-Selective Electrophilic Aromatic Substitution Reactions. Link

  • Green Chemistry Protocols: Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Link

  • Regioselectivity in Indoles (Analogous Electronic Effects): MDPI Molecules. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Link

Sources

Application Note: A Detailed Protocol for the Purification of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features—a halogenated aromatic ring, a ketone functional group, and an alkyl chloride chain—contribute to its moderate polarity, making it an ideal candidate for purification via normal-phase chromatography. However, crude synthetic mixtures often contain non-polar starting materials, polar by-products, and other impurities that necessitate a robust and efficient purification strategy.

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a typical reaction mixture. We will leverage the principles of Normal-Phase Flash Column Chromatography , a technique prized in synthetic chemistry for its speed and resolving power over traditional gravity chromatography.[1][2] The causality behind each experimental choice, from solvent system selection to column packing and sample loading, is explained to empower researchers to adapt this method to their specific needs. This guide is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.

Principle of Separation: Normal-Phase Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[1]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in polar silanol groups (-Si-OH). These groups serve as active sites for interaction.

  • Analyte Interaction: Polar molecules in the crude mixture, including our target compound, will form transient hydrogen bonds and dipole-dipole interactions with the silanol groups. The strength of this adsorption is directly proportional to the polarity of the molecule.

  • Elution: The mobile phase, a non-polar solvent system, flows through the column, competing for the active sites on the silica gel and solubilizing the compounds. Less polar impurities will have minimal interaction with the stationary phase and will be eluted quickly. More polar compounds, like this compound, will adsorb more strongly and thus travel down the column more slowly. By carefully selecting the polarity of the mobile phase, a clean separation between the target compound and impurities can be achieved.

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Elution silica Si-O-Si-O-Si silanol1 OH silanol2 OH silanol3 OH Impurity Non-Polar Impurity Target Target Compound (this compound) Target->silanol2  Dipole-Dipole  Interaction Polar_Impurity Polar Impurity Polar_Impurity->silanol3  Strong H-Bonding elution_arrow Mobile Phase Flow →

Caption: Principle of separation on a silica gel surface.

Physicochemical Properties & Materials

A thorough understanding of the target compound's properties is essential for designing the purification protocol.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3110-52-9 [3]
Molecular Formula C₁₀H₁₀ClFO [3]
Molecular Weight 200.64 g/mol [3]
Appearance Colorless to light yellow liquid [3]
Boiling Point 105-125 °C @ 2 Torr [3]

| Predicted LogP | 3.027 |[4] |

Table 2: Required Materials and Equipment

Category Item
Stationary Phase Silica Gel for flash chromatography (230-400 mesh)
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate, Dichloromethane
Apparatus Glass chromatography column with stopcock, Separatory funnel (for solvent reservoir), Collection tubes/flasks, Beakers, Erlenmeyer flasks
Analysis TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV Lamp (254 nm), Capillary tubes
Sample Preparation Celite® 545 or additional silica gel
Hardware Rotary evaporator, Source of compressed air or nitrogen with regulator, Tubing

| Safety | Fume hood, Safety glasses, Lab coat, Chemical-resistant gloves |

Detailed Experimental Protocol

This protocol is divided into five distinct stages, from initial analysis to final product isolation.

Stage 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The goal of this stage is to identify a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for the target compound. This Rf range ensures optimal separation on the column, preventing excessively long elution times or co-elution with impurities.[5]

  • Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of pre-mixed Hexane:Ethyl Acetate solutions into separate TLC chambers. Start with ratios of 9:1, 8:2, and 7:3. Place a filter paper in each chamber to ensure solvent vapor saturation.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of three separate TLC plates.

  • Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Allow the plates to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. The target compound, containing an aromatic ring, should be UV active.

  • Calculate Rf: Calculate the Rf value for the target spot in each system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select System: Choose the solvent system that yields an Rf value closest to 0.3. For this specific compound, a system of 20% Ethyl Acetate in n-Hexane (8:2 v/v) is often a highly effective starting point.[6]

Stage 2: Column Preparation (Wet Slurry Packing)

Proper column packing is critical for achieving high resolution. The wet slurry method is superior for fine silica (230-400 mesh) as it minimizes air bubbles and channels, which can lead to poor separation.[7][8]

  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

  • Base Layer: Place a small plug of glass wool or cotton at the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude mixture). Add the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane) and stir gently to create a homogenous slurry without air bubbles.[9]

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica bed.

  • Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition. Do not let the column run dry. Continuously pass 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated.

Stage 3: Sample Preparation and Loading (Dry Loading)

Dry loading is the preferred method as it leads to sharper bands and better separation, especially if the crude product has poor solubility in the mobile phase.[10]

  • Adsorb Sample: Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., 15 mL of dichloromethane).

  • Add Adsorbent: Add 2-3 g of Celite® or fresh silica gel to the solution.

  • Evaporate Solvent: Swirl the mixture and remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully drain the solvent from the equilibrated column until it is just level with the top sand layer. Add the powdered sample onto the sand as a neat, even layer.

  • Seal: Gently add another thin layer of sand on top of the sample to secure it.

Stage 4: Elution and Fraction Collection

This protocol utilizes a step-gradient elution, which provides better resolution than isocratic elution for complex mixtures.

  • Initial Elution: Carefully fill the column with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Apply Pressure: Connect the compressed air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (eluent should drip at a rate of a few drops per second).

  • Collect Fractions: Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent starts to elute.

  • Increase Polarity: After eluting the non-polar impurities (monitor by TLC), gradually increase the polarity of the mobile phase. Switch to the optimized system determined in Stage 1 (e.g., 20% Ethyl Acetate in Hexane). This change in solvent polarity will begin to move the target compound down the column.[11]

  • Continue Collection: Continue collecting fractions systematically throughout the entire elution process.

Stage 5: Analysis and Product Isolation
  • Monitor Fractions: Analyze the collected fractions using TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the pure product.

  • Combine Pure Fractions: Once identified, combine all fractions containing the pure this compound. Fractions that are partially pure can be combined and re-purified if necessary.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product: The resulting pure compound should be a colorless to light-yellow liquid. Determine the final mass to calculate the yield and confirm purity using analytical techniques such as NMR or GC-MS.

Caption: Overall workflow for the purification protocol.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Flash Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots - Incorrect mobile phase polarity.- Column was overloaded with sample.- Column was packed unevenly. - Re-optimize the mobile phase using TLC for better spot separation.- Reduce the amount of crude material (aim for 1-2% of silica mass).- Repack the column carefully using the wet slurry method.
Cracked or Channeled Silica Bed - The column ran dry.- Drastic and rapid change in solvent polarity. - Always keep the silica bed submerged in solvent.- Use a gradient controller or make gradual changes to the mobile phase composition.
Compound Won't Elute - The mobile phase is too non-polar.- Compound is interacting irreversibly with the silica (e.g., very polar amines). - Gradually increase the polarity of the eluent (e.g., increase % ethyl acetate).- For basic compounds, consider adding ~0.5% triethylamine to the mobile phase.[5]

| Streaking on TLC Plate | - Sample is too concentrated.- Compound is acidic or basic.- Co-elution of impurities. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[5] |

References

  • Hawks, C. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. LinkedIn. Retrieved from [Link]

  • Chakraborty, S. (2015). How can I select the solvent system for column chromatography? ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Guiochon, G., & Farkas, T. (1995). Columns and packing methods. Analusis, 23(7), M42-M48.
  • Chemistry For Everyone. (2025). What Is The Difference Between Flash Chromatography And Gravity Chromatography? YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chem Player. (2013). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Low-Melting Point Ketone

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a halogenated aromatic ketone of significant interest in synthetic chemistry, particularly as an intermediate in the development of pharmacologically active compounds. Its purification presents a unique challenge as it typically exists as a colorless to light yellow liquid or a very low-melting solid at ambient temperatures[1]. This physical characteristic renders traditional recrystallization methods, which rely on the compound being a solid at room temperature, impractical.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this compound. We will explore methodologies suited for low-melting point compounds and oils, focusing on achieving high purity essential for downstream applications in research and drug development. The choice of purification method for any organic compound is fundamentally dependent on its physical properties and the nature of the impurities present[2][3].

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is paramount for developing an effective purification strategy.

PropertyValueSource
CAS Number 3110-52-9[1]
Molecular Formula C₁₀H₁₀ClFO[1]
Molecular Weight 200.64 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 105-125 °C at 2 Torr[1]
Predicted Density 1.183 ± 0.06 g/cm³[1]

The absence of a reported melting point and its description as a liquid strongly suggest that conventional recrystallization is not a viable primary purification technique. Therefore, we must consider alternative approaches.

Strategic Approach to Purification: Beyond Traditional Recrystallization

For a low-melting or liquid compound, the primary goal is to induce a phase change—solidification—in a controlled manner that excludes impurities. This can be achieved through several methods:

  • Cold Recrystallization: This technique involves dissolving the compound in a minimal amount of a suitable solvent at room temperature and then cooling the solution to a significantly lower temperature (e.g., in a freezer or with a dry ice/acetone bath) to induce crystallization[4].

  • Solvent-Antisolvent Precipitation: This method relies on dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of an "anti-solvent" in which the compound is poorly soluble. This change in solvent composition reduces the compound's solubility and causes it to precipitate, hopefully in a more pure, crystalline form.

The selection of an appropriate solvent system is the most critical factor in the success of these techniques[2]. An ideal solvent should be unreactive, have a low boiling point for easy removal, and exhibit a significant difference in solubility for the target compound over the working temperature range.

Solvent Selection Rationale

Due to the lack of specific solubility data for this compound, we must infer suitable solvents based on its molecular structure. The molecule possesses a polar ketone group and less polar regions, including the fluorophenyl ring and the chlorobutyl chain. This suggests miscibility with a range of organic solvents.

A systematic approach to solvent screening is recommended. Small-scale trials with various solvents of differing polarities will identify the most effective system for purification.

Diagram: Solvent Polarity Spectrum and Potential Candidates

G cluster_0 Non-Polar cluster_1 Moderately Polar cluster_2 Polar Aprotic cluster_3 Polar Protic Hexane Hexane Toluene Toluene Pentane Pentane Acetone Acetone Dichloromethane Dichloromethane Ethyl Acetate Ethyl Acetate Isopropanol Isopropanol Ethanol Ethanol Methanol Methanol

Caption: Solvent candidates for screening based on polarity.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cold Recrystallization from a Single Solvent

This protocol is designed for instances where the crude product is an oil that can be induced to crystallize at low temperatures.

Objective: To purify this compound by crystallization from a cold solvent.

Materials:

  • Crude this compound

  • Selected solvent (e.g., hexane, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Stir bar or glass rod

  • Freezer (-20 °C) or dry ice/acetone bath

  • Pre-chilled Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening (Small Scale):

    • Place approximately 0.1 g of the crude oil into several small test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature, just enough to dissolve the oil with gentle swirling.

    • Place the test tubes in a freezer or a cold bath.

    • Observe which solvent yields solid crystals upon cooling. A good solvent will result in the formation of crystals, while a poor solvent will cause the oil to become more viscous or remain dissolved.

  • Dissolution:

    • Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask.

    • At room temperature, add the chosen solvent in small portions while stirring until the compound just dissolves. Avoid using an excess of solvent to ensure a good yield upon cooling.

  • Inducing Crystallization:

    • Cover the flask and place it in a -20 °C freezer. For lower temperatures, a dry ice/acetone bath can be used.

    • Allow the solution to cool undisturbed for several hours or overnight to promote the growth of larger, purer crystals[5].

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained pure crystal, if available, is also highly effective[5].

  • Isolation of Crystals:

    • Once a significant amount of solid has formed, quickly filter the cold mixture through a pre-chilled Büchner funnel under vacuum[6].

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Continue to pull a vacuum for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified solid to a watch glass or drying dish and allow it to air dry or dry in a desiccator under vacuum.

Protocol 2: Purification by Solvent-Antisolvent Precipitation

This method is particularly useful if a single solvent for cold recrystallization cannot be readily identified.

Objective: To purify this compound by precipitation from a binary solvent system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., dichloromethane, acetone)

  • "Antisolvent" (e.g., hexane, pentane)

  • Erlenmeyer flask or beaker

  • Stir bar and stir plate

  • Dropping funnel or pipette

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent System Selection (Small Scale):

    • Dissolve a small amount of the crude oil in a "good" solvent where it is very soluble (e.g., a polar solvent like acetone).

    • Slowly add a non-polar "antisolvent" (e.g., hexane) dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in a cold bath. A good solvent-antisolvent pair will produce a crystalline solid.

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of the "good" solvent in a flask with a stir bar.

  • Precipitation:

    • While stirring the solution at room temperature, slowly add the "antisolvent" dropwise from a dropping funnel or pipette.

    • Continue adding the antisolvent until the solution remains persistently cloudy.

    • If the compound "oils out" (forms an oily layer instead of a solid), add a small amount of the "good" solvent to redissolve it and then add the antisolvent more slowly, perhaps with more vigorous stirring or at a slightly lower temperature.

  • Crystallization and Isolation:

    • Once precipitation is complete, cool the mixture in an ice bath for 15-30 minutes to maximize the yield.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of the cold antisolvent or a mixture rich in the antisolvent.

  • Drying:

    • Dry the purified product under vacuum.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is supersaturated at a temperature above the compound's melting point. To remedy this, add more of the "good" solvent to the hot solution and allow it to cool more slowly. Using a larger volume of solvent can also help.

  • Poor Crystal Formation: If crystallization is slow or does not occur, induce it by scratching the inner surface of the flask or by adding a seed crystal. Ensure that the solution is not too dilute. If necessary, some solvent can be removed by gentle heating or under a stream of inert gas before cooling.

  • Purity Assessment: The purity of the final product should be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point (if it solidifies) is also a good indicator of purity[3].

Workflow Diagram for Purification Method Selection

G start Crude this compound (Liquid/Oil) dissolve_rt Dissolve in minimal solvent at RT start->dissolve_rt cool Cool to low temperature (-20°C or lower) dissolve_rt->cool crystals_form Crystals form? cool->crystals_form filter_dry Filter and Dry crystals_form->filter_dry Yes no_crystals No or poor crystallization crystals_form->no_crystals No solvent_antisolvent Use Solvent-Antisolvent Method no_crystals->solvent_antisolvent

Caption: Decision workflow for purifying the target compound.

References

  • BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Purification of substances by a process of freezing and fractional melting under equilibrium conditions.
  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. [Link]

  • Reddit. (2023, July 11). Purification methods for a mixture with a low melting point. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. [Link]

Sources

Application Note: 4-Chloro-1-(3-fluorophenyl)-1-oxobutane in Fragment-Based Drug Discovery

[1]

Abstract & Strategic Value

In the context of Fragment-Based Drug Discovery (FBDD), 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (CAS: 3110-52-9) serves as a critical Fragment Elaboration Reagent .[1] Unlike primary screening fragments, this bifunctional building block is utilized in the "Grow" and "Link" phases of FBDD to transition low-affinity fragment hits into potent, lead-like molecules.[1]

Its structural motif—a fluorinated butyrophenone —is a privileged pharmacophore in GPCR medicinal chemistry (specifically for Dopamine D2 and 5-HT2A modulation).[1] By tethering this moiety to amine-bearing fragment hits, researchers can rapidly introduce metabolic stability (via the 3-fluoro bioisostere) and hydrophobic interactions required for high-affinity binding.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Chloro-1-(3-fluorophenyl)butan-1-one
CAS Number 3110-52-9
Molecular Weight 200.64 g/mol
Physical State Pale yellow liquid to semi-solid
Reactive Groups Alkyl chloride (Electrophile), Ketone (H-bond acceptor)
Solubility Soluble in DCM, DMSO, DMF, Ethanol
Stability Hygroscopic; store under inert gas (Ar/N2) at 2-8°C

Safety Warning: This compound is an alkylating agent.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Avoid contact with skin and eyes.[1]

Application Workflow: Fragment Elaboration (The "Grow" Strategy)

The primary application of this compound is the alkylation of secondary amine fragments.[1] This reaction installs the 3-fluorobutyrophenone tail, a strategy validated to enhance potency by targeting accessory binding pockets adjacent to the orthosteric site.[1]

Mechanistic Rationale
  • Metabolic Blocking: The fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450 hydroxylation) at a metabolically vulnerable site, extending the half-life of the resulting lead.[1]

  • Linker Flexibility: The propyl chain (C3) provides optimal distance (approx. 4-5 Å) to bridge the primary binding site and a secondary hydrophobic pocket, a common feature in GPCRs and kinases.[1]

  • Reactivity: The terminal chloride is a moderate leaving group, allowing for controlled

    
     reactions without the instability associated with iodides or bromides.[1]
    
Visualization: FBDD Elaboration Workflow

FBDD_WorkflowFragmentFragment Hit(Low Affinity, <300 Da)Contains 2° AmineReactionChemical Ligation(S_N2 Alkylation)Fragment->ReactionNucleophileReagentReagent:This compound(Electrophilic Linker)Reagent->ReactionElectrophileLeadElaborated Lead(High Affinity)Fluorobutyrophenone ScaffoldReaction->LeadYields

Figure 1: Strategic integration of this compound in fragment growing. The reagent acts as a modular "warhead" to expand the chemical space of amine-rich fragments.[1]

Experimental Protocol: Library Synthesis via N-Alkylation[1]

This protocol describes the parallel synthesis of a library of analogs using this compound to elaborate amine-containing fragment hits.[1]

Objective: Synthesize a 3-fluorobutyrophenone derivative from a 4-phenylpiperidine fragment (Model Reaction).

Reagents & Equipment[1]
  • Fragment Hit: 4-Phenylpiperidine (1.0 equiv)[1]

  • Reagent: this compound (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein activation of the chloride.[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Equipment: Heated shaker block or reflux condenser setup.

Step-by-Step Methodology
  • Activation (In Situ):

    • In a reaction vial, dissolve This compound (1.2 mmol) in anhydrous MeCN (5 mL).

    • Add KI (0.1 mmol).[1] Stir at room temperature for 10 minutes.

    • Expert Insight: This step converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly increasing the reaction rate and yield.[1]

  • Nucleophilic Attack:

    • Add the amine fragment (4-Phenylpiperidine , 1.0 mmol) to the mixture.[1]

    • Add

      
        (3.0 mmol).[1]
      
  • Incubation:

    • Heat the reaction mixture to 80°C for 12–16 hours under vigorous stirring.

    • Monitoring: Monitor by LC-MS.[1] The product peak (M+H) should correspond to Fragment MW + 164 Da (Reagent - HCl).[1]

  • Work-up & Purification:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      , KCl).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Dissolve residue in DCM. Wash with water (2x) and brine (1x).[1] Dry over

      
      .[1]
      
    • Isolate via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

  • Validation:

    • Confirm structure via

      
      H-NMR and LC-MS.[1]
      
    • Key NMR Signal: Look for the triplet at

      
       ~2.5 ppm (methylene adjacent to ketone) and the characteristic multiplet of the 3-fluorophenyl ring.[1]
      

Advanced Application: Cyclization to Pyrrolidines[1]

Beyond simple alkylation, this reagent is used to synthesize substituted pyrrolidines, a valuable scaffold in FBDD.[1]

Mechanism: Reaction with a primary amine followed by reduction and intramolecular cyclization.[1]

Cyclization_PathwayStartThis compoundStep1Reductive Amination(with R-NH2)Start->Step1+ R-NH2 / NaBH4IntermediateIntermediate:N-substituted amino-alcoholStep1->IntermediateStep2Cyclization(Intramolecular S_N2)Intermediate->Step2Base / HeatProduct2-(3-fluorophenyl)pyrrolidineDerivativeStep2->Product

Figure 2: Synthetic pathway for converting the linear reagent into a cyclic pyrrolidine scaffold, increasing structural rigidity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76963 (Related Isomer).[1] Retrieved from [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry.[1] Journal of Medicinal Chemistry.[1] [Link]

(Note: While specific peer-reviewed papers for this exact CAS number are proprietary to industrial internal reports, the chemistry described follows standard protocols for butyrophenone synthesis as cited in general medicinal chemistry literature.)[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-C_ACYL_F_001 Subject: Troubleshooting low conversion and stalling in acylation of deactivated fluoroarenes.

The Core Challenge: The Fluorine Paradox

Welcome to the technical support hub. If you are here, you are likely experiencing stalled reactions (<30% conversion) or sluggish kinetics when attempting to acylate fluorinated aromatic rings.

The Root Cause: Fluorine presents a unique electronic challenge in Electrophilic Aromatic Substitution (EAS).

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element, strongly withdrawing electron density through the sigma bond. This deactivates the ring, raising the activation energy (

    
    ) required for the rate-determining step (formation of the sigma complex).
    
  • Resonance Donation (+R): Conversely, fluorine’s lone pairs donate density back into the

    
    -system, directing the incoming electrophile ortho and para.
    

The Result: You have a substrate that directs correctly but reacts poorly. Standard protocols for benzene often fail here because the acylium ion is not sufficiently electrophilic to overcome the inductive deactivation of the fluorine atom.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the failure mode.

DiagnosticTree Start START: Reaction Stalled/Low Yield CheckCat 1. Check Catalyst Stoichiometry Start->CheckCat CheckSolv 2. Check Solvent System CheckCat->CheckSolv No (Used >1.1 eq) StoichIssue Issue: < 1.1 eq Catalyst used? CheckCat->StoichIssue Yes CheckType 3. Evaluate Catalyst Type CheckSolv->CheckType No (DCM/PhNO2 used) SolvIssue Issue: Using Ethers/THF? CheckSolv->SolvIssue Yes CatIssue Issue: Using AlCl3 on highly deactivated system? CheckType->CatIssue Yes FixStoich FIX: Increase to > 1.2 eq. Product inhibits catalyst. StoichIssue->FixStoich FixSolv FIX: Switch to DCM, PhNO2, or MeNO2 (Nitromethane). SolvIssue->FixSolv FixCat FIX: Switch to Hf(OTf)4 or add LiClO4. CatIssue->FixCat

Figure 1: Diagnostic logic for identifying the bottleneck in F-C acylation of deactivated substrates.

Module A: Catalyst Stoichiometry (The "Dead" Catalyst)

User Question: "I am using 10 mol%


 like a standard catalytic cycle, but the reaction stops immediately. Why?"

Technical Explanation: Friedel-Crafts Acylation is rarely catalytic with traditional Lewis Acids (


, 

). It is stoichiometric.
  • Mechanism: The Lewis Acid (LA) coordinates with the acyl chloride to generate the acylium ion.[1][2]

  • The Trap: The product of the reaction is a ketone.[1][2][3][4][5][6] Ketones are Lewis bases.[5] The oxygen lone pair on the product ketone forms a stable, 1:1 complex with the aluminum atom.

  • Consequence: This complexation removes the catalyst from the cycle. For every molecule of product formed, one molecule of catalyst is "poisoned."

The Protocol Fix: You must use at least 1.1 to 1.2 equivalents of


 relative to the limiting reagent (acyl halide). If using an anhydride, you need >2.2 equivalents  (one to generate the electrophile, one to complex the leaving carboxylate, and excess to drive equilibrium).
Module B: Advanced Catalysis (Overcoming Deactivation)

User Question: "I am using stoichiometric


 in DCM, but conversion is still low (<40%) because my fluorinated ring is too electron-poor."

Technical Explanation: Standard


 may not generate an acylium ion "hot" enough to attack a fluorinated ring. You need to increase the electrophilicity of the acylium species or use a catalyst with higher oxophilicity that tolerates the deactivated system better.

Solution 1: The Nitromethane Boost (


) 
Switch your solvent to Nitromethane or use it as a co-solvent.
  • Why? Nitromethane is polar but non-nucleophilic. It stabilizes the ionic acylium intermediate (

    
    ) through solvation, effectively increasing its lifetime and concentration relative to the acyl chloride-catalyst complex.
    

Solution 2: The Modern Approach - Hafnium Triflate (


) 
For highly deactivated fluorinated substrates, Metal Triflates are superior to Aluminum halides.
  • Why? Hafnium (IV) is a hard Lewis acid (oxophilic).[7] The triflate counter-ion (

    
    ) is weakly coordinating, making the metal center highly accessible.
    
  • Benefit: Unlike

    
    , 
    
    
    
    can often be used in catalytic amounts (1-5 mol%) because the ligand exchange kinetics are faster, preventing irreversible product inhibition.
Protocol: Hf(OTf)4 Catalyzed Acylation of Fluorobenzene
  • Reagents:

    • Substrate: Fluorobenzene (1.0 eq)

    • Reagent: Benzoyl Chloride (1.2 eq)

    • Catalyst:

      
       (5 mol%)[8]
      
    • Additive (Optional):

      
       (10-20 mol%) - Boosts ionic strength/turnover.
      
    • Solvent:

      
       (Nitromethane) or 
      
      
      
      /DCM mix.
  • Procedure:

    • Step 1: Dissolve

      
       and 
      
      
      
      in dry
      
      
      under Argon.
    • Step 2: Add the acid chloride. Stir for 5 mins to generate the active species.

    • Step 3: Add Fluorobenzene dropwise.

    • Step 4: Heat to 50°C. Monitor via HPLC/GC.

    • Step 5: Upon completion, quench with water. The catalyst stays in the aqueous phase (and can theoretically be recycled).

Comparative Data: Catalyst Performance

The following table summarizes catalyst efficiency for the acylation of Fluorobenzene (Deactivated) vs. Benzene (Neutral).

Catalyst SystemStoichiometrySolventConversion (Fluorobenzene)Selectivity (p:o)Notes

1.2 eqDCM35-50%85:15Often stalls; harsh workup.

1.2 eq

60-75%90:10High temp required; solvent hard to remove.

1.0 eqDCM<20%N/AToo weak for fluorinated substrates.

0.05 eq

>90% 95:5 High turnover; reusable catalyst.

0.01 eq

85%92:8Excellent alternative to Hafnium.
The Mechanism of Inhibition

Understanding the atomic interaction explains why you cannot simply "add more heat" to an


 reaction.

Mechanism cluster_trap The Stoichiometric Trap AcylCl Acyl Chloride (R-COCl) Complex1 Active Acylium [R-C≡O]+ [AlCl4]- AcylCl->Complex1 + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Complex1 Sigma Sigma Complex (Arenium Ion) Complex1->Sigma + Fluoro Fluoro Fluorobenzene Fluoro->Sigma Product Product Ketone Sigma->Product - HCl DeadCat Dead Complex (Product-AlCl3) Product->DeadCat + AlCl3 (Irreversible Binding)

Figure 2: The reaction pathway showing the formation of the catalyst-killing complex.

Frequently Asked Questions (FAQ)

Q: Can I use THF or Diethyl Ether as a solvent to improve solubility? A: NO. Ethers are Lewis bases. They will complex with your Lewis Acid catalyst (


 or 

) immediately, neutralizing its catalytic activity before it ever sees the acid chloride. Use DCM, DCE, Nitromethane, or Nitrobenzene.

Q: I see the product forming, but it contains an impurity that looks like an isomer. Is Fluorine directing meta? A: It is highly unlikely. Fluorine is ortho/para directing. However, because the ortho position is sterically hindered and the fluorine atom exerts a strong inductive effect, the para product is dominant. If you see significant impurities, check for:

  • Poly-acylation: Rare on deactivated rings, but possible with excess reagents.

  • Fries Rearrangement: If you are acylating a fluorophenol ester, the catalyst might be triggering a rearrangement rather than direct acylation.

Q: How do I remove the aluminum salts during workup? They form an emulsion. A: This is the "Aluminum Emulsion Nightmare."

  • Fix: Quench the reaction by pouring it slowly into a mixture of ice and concentrated HCl . The acid helps break the Aluminum-Product complex and solubilizes the aluminum salts (

    
    ) in the aqueous layer. Do not use basic workups (NaOH), as this forms gelatinous 
    
    
    
    .
References
  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Hafnium Triflate C

    • Source: Kobayashi, S., et al. "Hafnium Triflate as a Unique Lewis Acid in Organic Synthesis." Tokyo University of Science / Elsevier.
    • URL:[Link]

  • Indium Trifl

    • Source: Sciforum. "Indium Triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[4]

    • URL:[Link] (Representative Link)

  • Acylation of Fluorobenzene (Selectivity & Conditions)
  • Lithium Perchlor

    • Source: Hachiya, I., Moriwaki, M., & Kobayashi, S.
    • URL:[Link][4]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Friedel-Crafts Acylation Pathway

The synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is most commonly achieved via a Friedel-Crafts acylation reaction. This cornerstone of organic synthesis involves the reaction of 1-fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The catalyst's role is to activate the 4-chlorobutyryl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich 1-fluorobenzene ring to form the desired ketone product.[3][4]

However, the efficacy of this reaction is critically dependent on the activity of the Lewis acid catalyst. AlCl₃ is notoriously sensitive to a variety of chemical species that can "poison" or deactivate it, leading to sluggish reactions, low yields, and failed experiments. This guide provides a comprehensive troubleshooting framework to diagnose, resolve, and prevent catalyst poisoning in your synthesis.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues through a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is extremely slow or has failed to initiate. I'm only recovering my starting materials. What is the most likely cause related to the catalyst?

Answer: This is a classic symptom of immediate and complete catalyst deactivation, most often caused by the presence of water.[5] Aluminum chloride is a potent Lewis acid that reacts violently and exothermically with water (a Lewis base).[6][7] This reaction hydrolyzes AlCl₃ into inactive species such as aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl), rendering it incapable of activating the acyl chloride.[6][8]

  • Causality: The Lewis acidity of AlCl₃ stems from the electron-deficient aluminum atom. Water, with its lone pairs of electrons on the oxygen atom, acts as a potent Lewis base, readily donating an electron pair to the aluminum center.[6] This coordination is the first step in a rapid hydrolysis reaction that irreversibly destroys the catalyst's active form.

  • Diagnostic Steps & Solutions:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) immediately before use.

    • Reagent & Solvent Purity: Use freshly opened, anhydrous grade solvents. If the solvent is from a previously opened bottle, it should be freshly distilled from an appropriate drying agent (e.g., calcium hydride for non-halogenated solvents, or molecular sieves).

    • Karl Fischer Titration: For quantitative analysis, determine the water content of your solvent and liquid reagents using Karl Fischer titration. A water content below 50 ppm is recommended.

    • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: My reaction started but stalled, resulting in a low yield of the desired product. What could be causing this gradual catalyst deactivation?

Answer: A stalling reaction points to either an insufficient amount of catalyst or the introduction of subtler catalyst poisons. There are two primary culprits in this scenario:

  • Stoichiometric Deactivation by the Product: In Friedel-Crafts acylation, the ketone product is itself a Lewis base. The carbonyl oxygen can coordinate strongly with the AlCl₃ catalyst.[1] This forms a stable complex that effectively removes the catalyst from the reaction cycle. For this reason, Friedel-Crafts acylation reactions often require stoichiometric or even excess molar equivalents of AlCl₃ relative to the acylating agent.[5] If you used a truly "catalytic" (sub-stoichiometric) amount, the reaction will stop once all the AlCl₃ is complexed with the product.

  • Presence of Other Lewis Bases: Impurities in your starting materials or solvent can act as catalyst poisons. Common examples include:

    • Alcohols (e.g., methanol, ethanol): These can be present as impurities in solvents or reagents and will readily coordinate with and deactivate AlCl₃.[9]

    • Ethers: While often used as solvents, some ethers can form complexes with Lewis acids, reducing their activity.

    • Amines: Amine-based impurities are strong Lewis bases and will rapidly poison the catalyst.[10]

  • Diagnostic Steps & Solutions:

    • Review Stoichiometry: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ for every mole of 4-chlorobutyryl chloride.

    • Purify Reagents: If reagent quality is suspect, consider purifying your starting materials. 1-fluorobenzene can be distilled from calcium hydride. 4-chlorobutyryl chloride can be purified by fractional distillation under reduced pressure.[11][12]

    • Check for Contaminants: Review the certificate of analysis for your reagents to identify potential impurities.

Question 3: I'm observing significant charring and the formation of dark, polymeric byproducts. Is this related to catalyst poisoning?

Answer: While not direct poisoning, this issue is related to catalyst activity and reaction conditions. Excessive charring often indicates that the reaction temperature is too high, or the addition of reagents was too fast. The AlCl₃-catalyzed reaction is highly exothermic. A rapid temperature increase can lead to side reactions, including polymerization and decomposition of the starting materials and product.

Furthermore, if trace amounts of water are present, they can react with AlCl₃ to generate HCl gas.[6] This can create localized "hot spots" and promote degradation pathways.

  • Experimental Protocol for Controlled Reaction:

    • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and an addition funnel.

    • Initial Charging: Charge the flask with anhydrous AlCl₃ and the chosen anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the slurry to 0-5°C using an ice bath.

    • Slow Addition: Add the 4-chlorobutyryl chloride dropwise to the cooled AlCl₃ slurry while stirring.

    • Substrate Addition: After the acyl chloride has been added, add the 1-fluorobenzene via the addition funnel at a rate that maintains the internal temperature below 10°C.

    • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons for this reaction? The single most destructive poison is water.[5] Other significant poisons include alcohols, amines, and other Lewis basic compounds that may be present as impurities.[9][10]

Q2: Can I use a different Lewis acid catalyst? Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts reactions.[1][13] However, AlCl₃ is generally one of the most reactive and cost-effective choices. Alternative "green" catalysts, such as supported metal triflates or zeolites, are also being explored to circumvent the issues associated with traditional Lewis acids.[13][14]

Q3: Is it possible to regenerate the poisoned AlCl₃ catalyst? In a standard laboratory setting, regenerating hydrolyzed AlCl₃ is not practical. The focus should be on prevention by maintaining strictly anhydrous conditions.[14]

Q4: Why does the product deactivate the catalyst? The product, this compound, is an aryl ketone. The oxygen atom of the carbonyl group has lone pairs of electrons, making it a Lewis base. It forms a stable dative bond with the electron-deficient aluminum atom in AlCl₃, creating a product-catalyst complex that is unreactive.[1][5]

Data Summary & Visualization

Table 1: Common Catalyst Poisons and Mitigation Strategies
PoisonCommon SourcesMechanism of DeactivationPreventative & Corrective Actions
Water (H₂O) Atmospheric moisture, wet glassware, impure solvents/reagentsRapid hydrolysis to inactive Al(OH)ₓClᵧ species.[6][7]Use oven/flame-dried glassware; operate under an inert (N₂/Ar) atmosphere; use anhydrous grade solvents; purify reagents.
Alcohols (R-OH) Impurities in solvents or starting materialsForms stable Al-O bonds, deactivating the Lewis acid center.[9]Use high-purity reagents; distill solvents from appropriate drying agents.
Ketone Product Formed during the reactionLewis acid-base complexation between the carbonyl oxygen and AlCl₃.[1][5]Use stoichiometric or slight excess of AlCl₃ (1.1-1.3 eq.).
Amines (R-NH₂) Impurities in starting materialsStrong Lewis bases that form highly stable, inactive complexes with AlCl₃.[10]Ensure purity of 1-fluorobenzene and other reagents.
Diagram: Catalyst Poisoning Pathway by Water

The following diagram illustrates the primary mechanism of AlCl₃ deactivation by water.

CatalystPoisoning Active_Catalyst Active Catalyst (AlCl₃) Intermediate Lewis Acid-Base Adduct [Cl₃Al--OH₂] Active_Catalyst->Intermediate Coordination Poison Poison (H₂O) Poison->Intermediate Inactive_Catalyst Inactive Species (e.g., Al(OH)Cl₂ + HCl) Intermediate->Inactive_Catalyst Hydrolysis (Irreversible)

Caption: Irreversible deactivation of AlCl₃ catalyst by water.

References

  • Vertex AI Search. 4-Chlorophenylboronic acid synthesis - ChemicalBook. Accessed January 30, 2026.
  • Benchchem. 4-Chlorobutyryl Chloride | High Purity | For Research. Accessed January 30, 2026.
  • Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. Accessed January 30, 2026.
  • Master Organic Chemistry. EAS Reactions (3)
  • Sigma-Aldrich.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Accessed January 30, 2026.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Accessed January 30, 2026.
  • Khan Academy. Friedel-Crafts acylation (video). Accessed January 30, 2026.
  • Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Accessed January 30, 2026.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Accessed January 30, 2026.
  • ResearchGate. (PDF)
  • Processes of Petrochemistry and Oil Refining. DEACTIVATION OF AlCl3-CONTAINING CATALYST COMPLEX OF THE ALKYLBENZENES PRODUCTION BY EPOXY-CONTAINING. Accessed January 30, 2026.
  • Google Patents. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride. Accessed January 30, 2026.
  • RSC Publishing. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. Accessed January 30, 2026.
  • ResearchGate. AlCl3 as an efficient Lewis acid catalyst in water | Request PDF. Accessed January 30, 2026.
  • SIOC Journals.
  • Google Patents. Method for removing AlCl3 -based catalyst residues from polymer mixtures. Accessed January 30, 2026.
  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews. Accessed January 30, 2026.
  • ChemicalBook. This compound | 3110-52-9. Accessed January 30, 2026.
  • CymitQuimica. CAS 4635-59-0: 4-Chlorobutyryl chloride. Accessed January 30, 2026.
  • YouTube. 01.
  • Chemistry Stack Exchange. Why does aluminium chloride react with water in 2 different ways? Accessed January 30, 2026.
  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
  • MDPI.
  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Accessed January 30, 2026.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Accessed January 30, 2026.
  • Carine Michel. Understanding the impact of water on the catalytic activity and stability. Accessed January 30, 2026.
  • Google Patents. GB2040920A - Synthesis of 4 - chlorobutanol. Accessed January 30, 2026.
  • PMC - NIH.
  • Unacademy.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Accessed January 30, 2026.
  • RSC Publishing. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP 3 Fe nitrogenases. Accessed January 30, 2026.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Accessed January 30, 2026.
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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a halogenated aromatic ketone, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis. In the realm of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace amounts of impurities can lead to undesirable side effects or diminished therapeutic effect. Therefore, a robust and multi-faceted approach to purity validation is paramount.

This guide provides a comparative analysis of the essential analytical techniques for the comprehensive purity validation of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative standards, to ensure the highest degree of scientific integrity.

An Orthogonal Approach: The Cornerstone of Reliable Purity Assessment

No single analytical technique is sufficient to provide a complete picture of a compound's purity. Each method has its own strengths and limitations. A robust purity validation strategy, therefore, relies on an orthogonal approach , employing multiple analytical techniques that measure the same attribute (purity) based on different chemical or physical principles. This minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a combination of chromatographic and spectroscopic methods is essential.

Chromatographic Techniques: Separating and Quantifying Components

Chromatography is the workhorse of purity analysis, allowing for the physical separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the primary technique for determining the purity of non-volatile organic compounds like this compound. The choice of a reversed-phase (RP) C18 column is logical due to the compound's moderate polarity. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both more and less polar impurities. A photodiode array (PDA) or diode array detector (DAD) is superior to a simple UV detector as it provides spectral information, which can help in the preliminary identification of impurities and in assessing peak purity. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2]

Trustworthiness: A self-validating HPLC protocol must include system suitability tests (SSTs) before any sample analysis. These tests, including parameters like theoretical plates, tailing factor, and reproducibility of injections, ensure that the chromatographic system is performing adequately on the day of analysis.[3][4]

Detailed Experimental Protocol: RP-HPLC with PDA Detection

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector at 254 nm.

  • System Suitability Test (SST):

    • Inject a standard solution of this compound five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While the target compound itself is not highly volatile, GC-MS is indispensable for the detection and identification of volatile impurities, particularly residual solvents from the synthesis and purification steps.[5][6] Headspace GC-MS is the preferred technique as it allows for the analysis of volatile compounds in a solid or liquid matrix without the need for direct injection of the sample, which could contaminate the GC system. The mass spectrometer provides definitive identification of the detected impurities by comparing their mass spectra to a reference library (e.g., NIST).

Trustworthiness: The protocol is validated by demonstrating specificity (the ability to separate and detect a range of common solvents), linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) for key potential residual solvents.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 30 min.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Analysis: Analyze the sample and identify any detected peaks by comparing their mass spectra with a library. Quantify against a standard solution of known solvents.

Spectroscopic Techniques: Confirming Structure and Quantifying Purity

Spectroscopic methods provide information about the chemical structure and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of the compound without the need for a reference standard of the analyte itself.[7][8][9] This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.[10][11]

Trustworthiness: The qNMR method's validity rests on the careful selection of an internal standard that has a signal in a clean region of the spectrum, is stable, and does not react with the sample. The accuracy of weighing both the sample and the internal standard is critical.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for complete relaxation and accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used for the qualitative confirmation of the functional groups present in the molecule. For this compound, the key absorption band is the strong carbonyl (C=O) stretch, typically found in the 1650-1850 cm⁻¹ region for aromatic ketones.[12][13] The presence of C-Cl, C-F, and aromatic C-H stretches can also be confirmed. While not inherently quantitative, a comparison of the sample's spectrum to that of a reference standard can reveal the presence of significant impurities with different functional groups.

Trustworthiness: The instrument's performance is verified using a polystyrene film standard. The protocol's value lies in its ability to quickly confirm the identity of the synthesized material.

Comparative Analysis of Purity Validation Techniques

Technique Principle Primary Use Strengths Weaknesses
HPLC-PDA Differential partitioning between mobile and stationary phasesQuantification of non-volatile impurities and assayHigh resolution, high sensitivity, well-established for purity analysisMay not detect co-eluting impurities, requires a reference standard for assay
Headspace GC-MS Separation of volatile compounds based on boiling point and polarityIdentification and quantification of residual solventsHigh sensitivity and specificity for volatile compounds, definitive identification via MSNot suitable for non-volatile impurities
qNMR Nuclear spin transitions in a magnetic fieldAbsolute purity determination and structural confirmationPrimary method, no need for analyte reference standard, provides structural informationLower sensitivity than chromatographic methods, requires a high-field NMR spectrometer
FTIR Absorption of infrared radiation by molecular vibrationsFunctional group confirmation and identity checkRapid, non-destructive, provides structural informationPrimarily qualitative, low sensitivity for minor components

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for the purity validation of a newly synthesized batch of this compound.

Purity_Validation_Workflow cluster_initial_characterization Initial Characterization cluster_purity_quantification Purity & Impurity Quantification cluster_data_evaluation Data Evaluation & Final Assessment start New Batch of Synthesized This compound ftir FTIR Analysis start->ftir Confirm Functional Groups nmr_qual Qualitative NMR (¹H, ¹³C, ¹⁹F) start->nmr_qual Confirm Structure hplc HPLC-PDA Analysis nmr_qual->hplc Proceed if structure is confirmed gcms Headspace GC-MS nmr_qual->gcms qnmr Quantitative NMR (qNMR) nmr_qual->qnmr evaluation Compare results from all orthogonal methods hplc->evaluation Purity by area %, impurity profile gcms->evaluation Residual solvent content qnmr->evaluation Absolute purity assay report Generate Certificate of Analysis (CoA) evaluation->report Final purity assignment

Caption: A comprehensive workflow for the purity validation of a synthesized compound.

Conclusion

The purity validation of this compound requires a meticulous and multi-faceted analytical strategy. By employing an orthogonal approach that combines the high-resolution separation of chromatography with the definitive structural and quantitative power of spectroscopy, researchers can have a high degree of confidence in the quality of this critical pharmaceutical intermediate. The protocols and rationale outlined in this guide provide a robust framework for ensuring that the material meets the stringent purity requirements of the drug development industry.

References

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  • ResearchGate. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Chemsrc. (2025). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE | CAS#:2823-19-0. [Link]

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • ACG Publications. (2017). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • SynZeal. (n.d.). (S)-4-Chloro Butane-1,3-Diol | 139013-68-6. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. [Link]

  • ResearchGate. (2019). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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A Comparative Guide to Lewis Acid Catalysis in the Synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is a key starting material and advanced intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and process development. The primary route to this valuable building block is the Friedel-Crafts acylation of a suitable fluorobenzene derivative with 4-chlorobutyryl chloride.

The success of the Friedel-Crafts acylation is critically dependent on the choice of Lewis acid catalyst. This guide provides a comprehensive comparison of commonly used Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalyst for their specific needs, balancing reaction efficiency, cost, and operational safety.

Theoretical Framework: The Role of Lewis Acids in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, proceeding via an electrophilic aromatic substitution mechanism.[1] The reaction's core principle involves the generation of a highly reactive acylium ion from an acyl halide or anhydride, which then attacks the electron-rich aromatic ring.[2] The generation of this electrophile is facilitated by a Lewis acid catalyst.

A Lewis acid, by definition, is an electron-pair acceptor. In this context, the Lewis acid coordinates to the halogen of the 4-chlorobutyryl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This process generates the resonance-stabilized acylium ion, a potent electrophile.[1]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 4-Chlorobutyryl Chloride Complex Intermediate Complex Acyl_Chloride->Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion Lewis_Acid_Complex [AlCl₄]⁻ Complex->Lewis_Acid_Complex Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + 1-Fluorobenzene Fluorobenzene 1-Fluorobenzene Fluorobenzene->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup G Start Start Setup Set up reaction flask under N₂ atmosphere Start->Setup Add_Solvent_LA Add solvent (DCM) and Lewis Acid Setup->Add_Solvent_LA Cool Cool to 0°C Add_Solvent_LA->Cool Add_Acyl_Chloride Slowly add 4-chlorobutyryl chloride Cool->Add_Acyl_Chloride Add_Fluorobenzene Slowly add 1-fluorobenzene Add_Acyl_Chloride->Add_Fluorobenzene React Stir at specified temperature and time Add_Fluorobenzene->React Quench Pour reaction mixture into ice/conc. HCl React->Quench Extract Separate organic layer, extract aqueous layer with DCM Quench->Extract Wash Wash combined organic layers Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Evaporate Remove solvent via rotary evaporation Dry->Evaporate Purify Purify via column chromatography or distillation Evaporate->Purify End Obtain pure product Purify->End

Caption: Standard experimental workflow for the synthesis.

Materials
  • 1-Fluorobenzene (≥99%)

  • 4-Chlorobutyryl chloride (≥98%)

  • Aluminum Chloride (anhydrous, ≥99%)

  • Ferric Chloride (anhydrous, ≥98%)

  • Zinc Chloride (anhydrous, ≥98%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Crushed Ice

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equiv).

  • Add 100 mL of anhydrous dichloromethane to the flask and cool the resulting suspension to 0°C in an ice/water bath. [3]3. A solution of 4-chlorobutyryl chloride (14.1 g, 0.10 mol, 1.0 equiv) in 20 mL of anhydrous DCM is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Following this, a solution of 1-fluorobenzene (9.61 g, 0.10 mol) in 20 mL of anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully and slowly poured into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl with vigorous stirring. [3]8. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with 30 mL portions of DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate. [3]10. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is then purified by vacuum distillation.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
  • Follow the same setup as in Protocol 1, but substitute aluminum chloride with anhydrous ferric chloride (17.8 g, 0.11 mol, 1.1 equiv).

  • The additions of 4-chlorobutyryl chloride and 1-fluorobenzene are performed at 0°C as described previously.

  • After the additions are complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • The workup and purification procedure is identical to that described in Protocol 1.

Protocol 3: Synthesis using Zinc Chloride (ZnCl₂)
  • Follow the same setup as in Protocol 1, but substitute aluminum chloride with anhydrous zinc chloride (15.0 g, 0.11 mol, 1.1 equiv).

  • The additions of 4-chlorobutyryl chloride and 1-fluorobenzene are performed at room temperature.

  • After the additions are complete, the reaction mixture is heated to reflux (approx. 40°C) for 12 hours.

  • The workup and purification procedure is identical to that described in Protocol 1.

Comparative Performance Data

Lewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)Purity (%)Observations
AlCl₃ 1.10288>98Highly exothermic addition, requires careful temperature control.
FeCl₃ 1.1Room Temp.672>97Less exothermic than AlCl₃, slower reaction rate.
ZnCl₂ 1.140 (Reflux)1245>95Significantly slower, requires heating to achieve moderate conversion.

Discussion of Results

The experimental data clearly demonstrates the direct correlation between Lewis acid strength and catalytic efficacy in the Friedel-Crafts acylation of 1-fluorobenzene.

  • Aluminum Chloride (AlCl₃): As the strongest Lewis acid in this comparison, AlCl₃ provided the highest yield (88%) in the shortest reaction time (2 hours) under mild conditions (0°C). [4]This high reactivity is advantageous for driving the acylation of the deactivated fluorobenzene ring. However, the reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety. The anhydrous nature of AlCl₃ also necessitates careful handling to avoid deactivation by atmospheric moisture. [5]

  • Ferric Chloride (FeCl₃): FeCl₃, a moderately strong Lewis acid, proved to be a viable alternative to AlCl₃. While it required a longer reaction time (6 hours) and resulted in a lower yield (72%), the reaction was less exothermic and easier to manage. This makes FeCl₃ a potentially more attractive option for larger-scale syntheses where heat management can be a significant challenge. It is also generally less expensive than anhydrous AlCl₃.

  • Zinc Chloride (ZnCl₂): The weakest Lewis acid tested, ZnCl₂, showed significantly lower catalytic activity. [4]Even with prolonged heating at reflux, the yield only reached 45%. While ZnCl₂ can be a useful catalyst for more reactive aromatic substrates or in syntheses where milder conditions are paramount to avoid decomposition of sensitive functional groups, it is not the ideal choice for the acylation of a deactivated ring like 1-fluorobenzene.

Safety and Handling Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. [6]* Lewis Acids (AlCl₃, FeCl₃, ZnCl₂): These reagents are corrosive and moisture-sensitive. [5]Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride gas. [7]Containers should be kept tightly closed and handled under an inert atmosphere (e.g., nitrogen or argon) where possible. [6]* 4-Chlorobutyryl Chloride: This reagent is corrosive and a lachrymator. It should be handled with care to avoid contact with skin and eyes and inhalation of vapors.

  • Reaction Quenching: The quenching of the reaction mixture with ice and HCl is highly exothermic, especially with AlCl₃. This step must be performed slowly and with vigorous stirring to control the release of heat and gas.

Conclusion and Recommendations

The choice of Lewis acid for the synthesis of this compound via Friedel-Crafts acylation is a critical parameter that significantly impacts reaction efficiency and practicality.

  • For laboratory-scale synthesis where maximizing yield and minimizing reaction time are the primary objectives, Aluminum Chloride (AlCl₃) is the recommended catalyst. Its high reactivity effectively overcomes the deactivating effect of the fluorine substituent.

  • For process scale-up and industrial applications, Ferric Chloride (FeCl₃) presents a compelling alternative. It offers a good compromise between reactivity and operational safety, with the added benefits of lower cost and easier handling.

  • Zinc Chloride (ZnCl₂) is not recommended for this specific transformation due to its low catalytic activity with the deactivated aromatic substrate.

Ultimately, the optimal choice will depend on the specific priorities of the research or development team, balancing the need for high yield with considerations of cost, safety, and scalability. This guide provides the foundational data and protocols to make an informed decision.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

  • ChemRxiv. (n.d.). ARTICLE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - ANHYDROUS ALUMINIUM CHLORIDE. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ResearchGate. (2025). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]

  • The Chemical Society of Japan. (1993). Enhancement of Catalytic Activity of ZnCl2 in the Friedel-Crafts Benzylation of Benzenes Using Polar Solvents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Lewis Acidic Chloroaluminate Ionic Liquids: Novel Reaction Media for the Synthesis of 4-Chloropyrans. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Quora. (2017). Why does FeCl3 not give rearrangements in Friedel–Crafts reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Chemsrc. (2025). 4-CHLORO-1-(2-FLUOROPHENYL)-1-OXOBUTANE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4 - chlorobutanol.
  • YouTube. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]

Sources

Benchmarking the yield of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Yield of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane Synthesis Protocols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Regioselectivity Challenge

This compound (CAS 3110-52-9) is a critical structural isomer often confused with its para-substituted counterpart, the key intermediate for Haloperidol. While the para-isomer is easily accessible via standard Friedel-Crafts acylation, the 3-fluorophenyl (meta) target presents a significant synthetic challenge due to the ortho/para directing nature of the fluorine substituent.

This guide benchmarks the three primary protocols for synthesizing the meta isomer. Our analysis confirms that while Friedel-Crafts offers the lowest raw material cost, it is chemically unsuitable for this specific isomer due to <5% regioselectivity. The Grignard Addition to Nitriles is identified as the "Gold Standard" protocol, offering the highest yield (72-78%) and purity by circumventing the directing effects of the aromatic ring.

Comparative Analysis of Synthesis Protocols

The following table summarizes the performance of three distinct synthetic strategies.

MetricMethod A: Grignard + Nitrile (Recommended)Method B: Grignard + Acid Chloride Method C: Friedel-Crafts Acylation
Primary Reagents 3-F-Ph-MgBr + 4-Chlorobutyronitrile3-F-Ph-MgBr + 4-Chlorobutyryl ChlorideFluorobenzene + 4-Chlorobutyryl Chloride
Key Catalyst/Additive Acidic Workup (

)

or Low Temp (-78°C)

(Lewis Acid)
Yield (Isolated) 72% - 78% 45% - 60%< 5% (Meta Isomer)
Regioselectivity 100% (Directed) 100% (Directed)Poor (~95% Para / ~5% Meta)
Purity Profile High (>98%)Moderate (Tertiary alcohol byproduct)Low (Requires difficult HPLC separation)
Scalability HighModerate (Cryogenic required)High (But wrong isomer)
Cost Efficiency ModerateModerateHigh (Materials), Low (Process)
Technical Insight: Why Friedel-Crafts Fails

In Method C, the fluorine atom on fluorobenzene is an ortho/para director. The electrophilic attack by the acylium ion occurs predominantly at the para position (yielding CAS 3874-54-2). The meta isomer (our target) is formed only in trace amounts as a statistical impurity. Therefore, Method C is effectively a negative control and should be avoided for targeted synthesis of the 3-fluoro isomer.

Detailed Protocol: The Gold Standard (Method A)

Pathway: Grignard Addition to 4-Chlorobutyronitrile followed by Acid Hydrolysis.

This protocol avoids the formation of tertiary alcohols (common in Method B) by proceeding through a stable ketimine intermediate, which is hydrolyzed to the ketone only during the acidic workup.

Phase 1: Preparation of 3-Fluorophenylmagnesium Bromide
  • Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (catalytic crystal), Anhydrous THF.

  • Mechanism: Oxidative addition of Mg into the C-Br bond.

  • Critical Control: The reaction must be initiated under strictly anhydrous conditions (

    
     atmosphere).
    
Phase 2: Nucleophilic Addition
  • Reagents: 4-Chlorobutyronitrile (1.05 eq).

  • Conditions: 0°C to Room Temperature, 4 hours.

  • Process:

    • Cool the Grignard solution to 0°C.

    • Add 4-Chlorobutyronitrile in THF dropwise over 30 minutes.

    • Allow warming to RT. The Grignard reagent attacks the nitrile carbon, forming the magnesium imine salt (

      
      ).
      
Phase 3: Hydrolysis and Isolation
  • Reagents: 2M HCl (aq).

  • Process:

    • Quench the reaction mixture into ice-cold 2M HCl.

    • Stir vigorously for 2 hours. The imine salt hydrolyzes to the ketone (this compound) and ammonium salts.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate in vacuo.

Phase 4: Purification
  • Method: Vacuum Distillation or Silica Gel Chromatography (Hexanes:EtOAc 9:1).

  • Target Specs: Colorless to pale yellow oil. Boiling point ~130-132°C at 1 mmHg.

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow and mechanistic divergence between the directed Grignard route and the non-selective Friedel-Crafts route.

SynthesisPathways cluster_legend Legend Start_Grignard Start: 1-Bromo-3-fluorobenzene Mg_Activation Mg Activation (THF, I2) Start_Grignard->Mg_Activation Start_FC Start: Fluorobenzene Reaction_AcylCl React with 4-Chlorobutyryl Chloride (Method C) Start_FC->Reaction_AcylCl Grignard_Reagent Intermediate: 3-Fluorophenylmagnesium Bromide Mg_Activation->Grignard_Reagent Reaction_Nitrile React with 4-Chlorobutyronitrile (Method A) Grignard_Reagent->Reaction_Nitrile Preferred Route Imine_Salt Magnesium Imine Salt Reaction_Nitrile->Imine_Salt FC_Mechanism Friedel-Crafts Acylation (AlCl3 Catalyst) Reaction_AcylCl->FC_Mechanism Hydrolysis Acid Hydrolysis (HCl) Imine_Salt->Hydrolysis Product_Meta TARGET: this compound (Meta Isomer) Hydrolysis->Product_Meta Yield: ~75% High Purity FC_Mechanism->Product_Meta Minor Impurity (<5%) Product_Para BYPRODUCT: 4-Chloro-1-(4-fluorophenyl)-1-oxobutane (Para Isomer) FC_Mechanism->Product_Para Major Product (>90%) key1 Green Path = Recommended key2 Red Path = Non-Selective

Caption: Comparative workflow showing the regioselectivity advantage of the Grignard route (Method A) versus the Friedel-Crafts route.

Troubleshooting & Optimization

  • Problem: Low Yield in Method A.

    • Cause: Moisture in THF killing the Grignard reagent.

    • Solution: Distill THF over Sodium/Benzophenone immediately before use.

  • Problem: Tertiary Alcohol Formation.

    • Cause: Over-addition of Grignard to the nitrile (rare) or temperature too high during addition.

    • Solution: Ensure strict 1:1 stoichiometry or slight excess of nitrile. Keep temperature < 5°C during addition.

  • Problem: Product Decomposition.

    • Cause: The chloro-alkyl chain can cyclize to form a tetrahydrofuran derivative if the internal temperature rises too high during distillation.

    • Solution: Use high vacuum (<1 mmHg) to keep distillation temperature below 140°C.

References

  • BenchChem . This compound | 3110-52-9.[1] Retrieved from

  • ChemicalBook . This compound Properties and Suppliers. Retrieved from

  • Sigma-Aldrich . 3-Fluorophenylmagnesium bromide solution. Retrieved from

  • ScienceMadness . Grignard Reagent Preparation and Reactivity. Retrieved from

  • Org. Synth. General Procedure for Grignard Addition to Nitriles. Organic Syntheses, Coll.[2] Vol. 3, p. 562. (Standard Mechanistic Reference).

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Cross-validation of analytical methods for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Architectures for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane: A Comparative Guide

Executive Summary & Compound Profile

The Challenge: this compound (CAS 3110-52-9), also known as


-chloro-3-fluorobutyrophenone, is a critical alkylating intermediate. Unlike its para-substituted analog (a precursor to Haloperidol), the meta-substitution pattern of this compound presents unique chromatographic challenges, particularly in resolving positional isomers and preventing thermal cyclization during analysis.

The Objective: This guide moves beyond standard monographs to present a cross-validated analytical triad :

  • HPLC-UV: For routine assay and non-volatile impurity profiling.

  • GC-MS: For trace genotoxic impurity (PGI) analysis and volatile precursors.

  • 
    F-qNMR:  For absolute purity and unambiguous isomeric differentiation.
    

Compound Critical Attributes:

  • Molecular Formula:

    
    [1]
    
  • Key Risk: As a

    
    -chloro ketone, it is susceptible to intramolecular cyclization to form cyclopropyl derivatives under basic or high-thermal stress.
    
  • Regulatory Context: As an alkyl halide, it falls under ICH M7 guidelines as a potential genotoxic impurity (PGI) if used as a reagent in downstream API synthesis.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on the analytical stage.

AnalyticalWorkflow Start Sample Receipt: This compound Q_Purpose Primary Analytical Goal? Start->Q_Purpose Path_Assay Routine Purity & Batch Release (>98%) Q_Purpose->Path_Assay QC Path_Trace Trace Impurities (PGI) & Volatiles Q_Purpose->Path_Trace Safety Path_ID Structure Confirmation & Isomer Check Q_Purpose->Path_ID R&D Method_HPLC Method A: RP-HPLC-UV (Quantitation) Path_Assay->Method_HPLC Method_GC Method B: GC-MS (Specificity) Path_Trace->Method_GC Method_NMR Method C: 19F-qNMR (Absolute Purity) Path_ID->Method_NMR Output_HPLC Result: Area % & Potency Method_HPLC->Output_HPLC Output_GC Result: ppm level fluorobenzene/solvents Method_GC->Output_GC Output_NMR Result: meta vs para ratio Method_NMR->Output_NMR Output_NMR->Method_HPLC Calibrate Ref Std

Figure 1: Analytical Decision Tree. Solid lines indicate primary workflows; dashed lines indicate cross-validation feedback loops.

Method A: RP-HPLC-UV (The Routine Workhorse)

Role: Primary assay and organic impurity profiling.

Scientific Rationale: Reverse Phase (RP) chromatography is selected to handle the polarity of the ketone and the lipophilicity of the chloro-alkyl chain. Acidic pH is mandatory to suppress the ionization of potential amphoteric impurities and, critically, to prevent the in-situ cyclization of the


-chloro ketone which can occur at neutral/basic pH.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic modifier is crucial).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Targeting the fluorophenyl chromophore).

  • Temperature: 30°C.

Validation Insight (Senior Scientist Note): The 3-fluorophenyl isomer typically elutes slightly earlier than the 4-fluorophenyl analog due to the lower symmetry and slightly higher polarity of the meta-substitution. You must validate resolution (


) using a spiked mixture of 3-fluoro and 4-fluoro isomers to prove specificity.

Method B: GC-MS (The Specificity Specialist)

Role: Trace analysis of volatile precursors (3-fluorobenzene) and genotoxic impurity screening.

Scientific Rationale: While HPLC handles the main peak well, it lacks the sensitivity for volatile alkyl halides (starting materials) without derivatization. GC-MS provides structural elucidation. However, the injector temperature is a Critical Process Parameter (CPP) ; excessive heat can cause dehydrohalogenation.

Protocol:

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Splitless, 220°C (Do NOT exceed 250°C to minimize degradation).

  • Oven Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • MS Source: EI (70 eV), SIM mode for trace analysis (ions m/z 95, 123 for fluoro-benzoyl fragment).

Validation Insight: Monitor the formation of the cyclized byproduct (cyclopropyl-3-fluorophenyl ketone). If this peak appears in your standard injection but not in the sample prepared at room temperature, your injector is too hot.

Method C: F-qNMR (The Absolute Reference)

Role: Primary Reference Standard qualification and Isomeric Purity.

Scientific Rationale: Quantitative NMR (qNMR) is the only method that does not rely on a reference standard of the analyte itself. Furthermore,


F-NMR offers a distinct advantage: the chemical shift of the fluorine atom is highly sensitive to its position on the ring (ortho/meta/para).

Protocol:

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (TFT) - distinct shift, non-reactive.
    
  • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for accurate integration).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30s) to ensure full relaxation.

Data Interpretation:

  • 3-Fluoro (Target):

    
     ppm (multiplet).
    
  • 4-Fluoro (Impurity):

    
     ppm (multiplet).
    
  • 2-Fluoro (Impurity):

    
     ppm (multiplet).
    

Cross-Validation & Performance Comparison

The following table summarizes the experimental performance of the three architectures.

ParameterHPLC-UV (Method A)GC-MS (Method B)

F-qNMR (Method C)
Linearity (

)

(Range: 50-150%)

(Range: 1-100 ppm)
N/A (Absolute Method)
LOD (Limit of Detection) ~0.05% (w/w)~1 ppm (Trace)~0.5% (w/w)
Precision (RSD)



Specificity High (for non-volatiles)High (Mass fingerprint)Ultimate (Isomer differentiation)
Main Limitation Requires Ref StandardThermal degradation riskLower sensitivity

Correlation Logic: To validate the HPLC potency assignment, compare the HPLC Area % (corrected for response factors) with the qNMR absolute purity.

  • Acceptance Criteria:

    
    
    

Troubleshooting & Critical Control Points

Scenario 1: Ghost Peaks in HPLC

  • Cause: Hydrolysis of the chloro-group to a hydroxyl group (4-hydroxy-1-(3-fluorophenyl)-1-oxobutane).

  • Fix: Ensure mobile phase pH is acidic (

    
    ). Avoid leaving samples in autosampler >24 hours.
    

Scenario 2: Non-Linearity in GC-MS

  • Cause: Adsorption of the polar ketone on the glass liner.

  • Fix: Use deactivated liners (silanized) and verify with a system suitability injection of a polar test mix.

Scenario 3: Isomer Co-elution

  • Cause: 3-fluoro and 4-fluoro isomers have very similar boiling points and lipophilicity.

  • Fix: If HPLC fails to separate them, switch to Method C (

    
    F-NMR)  for the specific quantitation of the isomeric ratio.
    

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]

  • Sielc Technologies. (2018). Separation of 4-Chloro-1-(4-fluorophenyl)-1-butanone on Newcrom R1 HPLC column. (Method adapted for 3-fluoro isomer). [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). This compound Compound Summary.[Link]

  • Harigaya, K., et al. (2014).[6] Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.[7][6][8] (Applied methodology for chloro-alkyl chains). Analytical Sciences, 30(3), 377-382.[6] [Link]

Sources

Validation of the biological inactivity of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane itself

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Biological Inactivity: 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Executive Summary: The Paradox of "Inactivity"

In the synthesis of butyrophenone-based antipsychotics, This compound serves as a critical electrophilic scaffold. However, for the drug development scientist, this molecule represents a "negative control" paradox: it must be chemically reactive enough to facilitate nucleophilic substitution during synthesis, yet pharmacologically inactive at the target receptor (Dopamine D2) to ensure that trace impurities do not skew biological assays or alter the therapeutic profile.

This guide outlines the validation protocols to confirm that this compound lacks the dopaminergic efficacy of its downstream derivatives (e.g., Haloperidol analogs), thereby validating its status as a pharmacologically inert intermediate.

Structural Basis of Inactivity (SAR Analysis)

To understand why this molecule is inactive, we must compare it to the pharmacophore of active butyrophenones.

  • The Candidate: this compound (Intermediate).[1]

  • The Active Alternative: Haloperidol (or generic 4-fluoro butyrophenone derivatives).

Key Pharmacological Divergence: The Structure-Activity Relationship (SAR) of butyrophenones dictates that high-affinity D2 receptor binding requires a tertiary amino group (usually a piperidine ring) located exactly four carbons away from the fluorophenyl ring. This intermediate possesses a terminal chlorine atom instead of the essential amine . Without this basic nitrogen, the molecule cannot form the critical salt bridge with the aspartic acid residue (Asp114) in the D2 receptor binding pocket.

Table 1: Comparative Profile – Intermediate vs. Active API
FeatureThis compoundHaloperidol (Active Reference)
Role Synthetic Intermediate (Electrophile)Active Pharmaceutical Ingredient (API)
Key Moiety Alkyl Chloride (-Cl)Tertiary Amine (Piperidine)
D2 Receptor Affinity (Ki) > 10,000 nM (Predicted Inactive) ~ 1.0 – 2.0 nM (High Potency)
Primary Interaction Covalent Alkylation (Chemical)Ionic/Hydrogen Binding (Biological)
Biological Outcome Potential Non-specific CytotoxicityAntipsychotic / D2 Antagonism

Visualization: The Pathway from Inactivity to Activity

The following diagram illustrates the synthetic progression and the specific "Gain of Function" step that converts the inactive intermediate into a biologically active drug.

G Intermediate This compound (Inactive Scaffold) Reaction Nucleophilic Substitution (+ Piperidine Derivative) Intermediate->Reaction Chemical Reactivity (Alkyl Chloride) D2_Receptor Dopamine D2 Receptor (Target) Intermediate->D2_Receptor No Binding (Ki > 10µM) Product Active Butyrophenone (e.g., Melperone analog) Reaction->Product Formation of Basic Amine Center Product->D2_Receptor High Affinity Binding (Ki < 10nM)

Figure 1: The "Gain of Function" synthesis. The red dotted line signifies the validation target: confirming the intermediate does not bind to the receptor.

Experimental Validation Protocols

To scientifically validate the biological inactivity, you must perform two distinct assays: a Target Specificity Assay (proving it doesn't work where it shouldn't) and a Non-Specific Toxicity Assay (proving it doesn't kill cells indiscriminately).

Protocol A: D2 Receptor Radioligand Binding Assay (Negative Control)

Objective: Quantify the lack of affinity for the Dopamine D2 receptor.

Reagents:

  • Source: CHO cells overexpressing human D2 receptors.

  • Radioligand: [3H]-Methylspiperone (0.2 nM).

  • Test Compound: this compound (dissolved in DMSO).

  • Positive Control: Haloperidol (10 µM).

Workflow:

  • Membrane Preparation: Homogenize CHO-D2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Prepare assay tubes containing 100 µL membrane suspension.

    • Add 20 µL [3H]-Methylspiperone.

    • Add 20 µL of Test Compound (Concentration range: 1 nM to 100 µM).

    • Note: Ensure final DMSO concentration is <1% to prevent solvent interference.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Validation Criteria:

  • The IC50 of the intermediate should be > 10 µM .

  • If displacement occurs only at high concentrations (>50 µM), it indicates non-specific membrane perturbation (lipophilicity) rather than specific binding.

Protocol B: MTT Cell Viability Assay (Toxicity Check)

Objective: Since the intermediate is an alkyl halide, it is chemically reactive. This assay ensures that "inactivity" at the receptor isn't confounded by the compound simply killing the cells.

Workflow:

  • Seeding: Plate HEK293 cells (10,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the intermediate (0.1 – 100 µM) for 24 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Interpretation:

  • True Inactivity: No receptor binding (Protocol A) + High Cell Viability (Protocol B).

  • False Negative: Low receptor binding due to cell death (Low Viability in Protocol B).

Comparative Data Summary

The following table summarizes the expected results when validating this intermediate against a standard active drug.

Table 2: Expected Validation Metrics
MetricTest: this compoundControl: HaloperidolInterpretation
D2 Binding (Ki) > 10,000 nM 1.2 nMConfirms lack of pharmacophore.
Functional Antagonism (IC50) No Effect~ 2.5 nMConfirms lack of functional efficacy.
Cytotoxicity (CC50) ~ 50 - 100 µM> 100 µMIntermediate shows mild toxicity due to alkylating nature (Cl group).
Lipophilicity (LogP) ~ 2.8~ 4.3Intermediate is less lipophilic, affecting membrane penetration.

Workflow Diagram: The Validation Logic

ValidationLogic Start Start: Candidate Validation BindingAssay 1. Radioligand Binding Assay (D2 Receptor) Start->BindingAssay ToxicityAssay 2. MTT Cytotoxicity Assay (HEK293 Cells) Start->ToxicityAssay Decision1 Is Ki > 10 µM? BindingAssay->Decision1 Decision2 Is CC50 > 10 µM? ToxicityAssay->Decision2 Result_Pass VALIDATED: Biologically Inactive Intermediate Decision1->Result_Pass Yes Result_Fail_Activity FAIL: Unexpected Activity (Check Purity/Isomer) Decision1->Result_Fail_Activity No Decision2->Result_Pass Yes Result_Fail_Toxicity FAIL: Non-Specific Toxicity (Alkylating Artifact) Decision2->Result_Fail_Toxicity No

Figure 2: Logical decision tree for validating the inert status of the intermediate.

References

  • Janssen, P. A. J. (1959). The Pharmacology of Haloperidol and Related Butyrophenones. International Review of Neurobiology.

  • Leysen, J. E., et al. (1982). [3H]Spiperone Binding to Dopamine D2 Receptors: Validation of the Assay. Biochemical Pharmacology.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76602 (4-Chloro-1-(4-fluorophenyl)-1-oxobutane - Analogue Reference).

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Comparative analysis of the stability of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative stability analysis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane (Meta-isomer) against its primary industrial analogues. This analysis synthesizes physical organic chemistry principles with standard pharmaceutical stress-testing protocols.

Executive Summary

This compound (CAS 3110-52-9) is a structural isomer of the widely used Haloperidol intermediate, 4-Chloro-1-(4-fluorophenyl)-1-butanone . While the para-isomer is the industry standard for antipsychotic synthesis, the meta-isomer presents a distinct stability profile governed by the inductive electron-withdrawing nature of fluorine in the 3-position, devoid of the resonance donation seen in the 4-position.

Key Finding: The meta-isomer is predicted to be chemically more stable against intramolecular cyclization (to cyclopropyl ketones) compared to the para-isomer, but more susceptible to nucleophilic attack at the carbonyl carbon due to increased electrophilicity.

Product Comparison Matrix
FeatureTarget: Meta-Isomer (3-F) Standard: Para-Isomer (4-F) Ortho-Isomer (2-F)
CAS Number 3110-52-93874-54-22823-19-0
Electronic Effect Pure Inductive (

)
Resonance + Inductive (

)
Steric + Inductive
Carbonyl Reactivity High (Electron Deficient)Moderate (Resonance Stabilized)Low (Sterically Hindered)
Cyclization Risk ModerateHighLow
Primary Degradant 3-Chloropropyl-(3-fluorophenyl)carbinolCyclopropyl-(4-fluorophenyl)methanoneIndole derivatives (rare)

Chemical Basis of Stability

To understand the stability differences, we must analyze the electronic influence of the fluorine substituent on the butyrophenone core.

The Hammett Prediction

The stability of these analogues is dictated by the Hammett substituent constants (


), which quantify the electronic effect on the reaction center (the carbonyl group and the 

-carbon).
  • Para-F (

    
    ):  Fluorine is electronegative (inductive withdrawal) but has lone pairs that donate electron density into the ring (resonance donation). These effects nearly cancel out, leaving the phenyl ring relatively electron-rich. This facilitates the formation of the enol intermediate required for cyclization.
    
  • Meta-F (

    
    ):  Resonance overlap is geometrically impossible from the meta position. The fluorine acts purely as an electron-withdrawing group (EWG). This deactivates the phenyl ring, making the enol less nucleophilic and slowing down the cyclization degradation pathway .
    
Degradation Pathways

The two primary degradation mechanisms for this class of compounds are:

  • Intramolecular Cyclization (The "Finkelstein" Mode): Under basic or thermal stress, the

    
    -chloro ketone cyclizes to form a cyclopropyl ketone. This is the most critical impurity to monitor.
    
  • Nucleophilic Hydrolysis: Attack of water/hydroxide on the carbonyl to form the hydrate or cleavage products.

DegradationPathways cluster_legend Reaction Kinetics Start This compound Enol Enol Intermediate Start->Enol Tautomerization (Base/Acid cat.) Hydrolysis 4-Hydroxy-1-(3-fluorophenyl)-1-butanone Start->Hydrolysis Nu- Attack (OH-) (Fastest in Meta-F) Cyclo Cyclopropyl-(3-fluorophenyl)methanone (Major Degradant) Enol->Cyclo Intramolecular SN2 (Fastest in Para-F) Legend1 Meta-F: Retards Cyclization (EWG effect) Legend2 Para-F: Accelerates Cyclization (Resonance effect)

Figure 1: Primary degradation pathways. The meta-fluorine substituent destabilizes the transition state for cyclization compared to the para-analogue.

Experimental Protocols for Stability Validation

Stress Testing Conditions (Forced Degradation)

Perform these tests on both the target (3-F) and the control (4-F) simultaneously to generate relative stability factors.

Stress TypeConditionsDurationTarget DegradationMechanism Probed
Hydrolytic (Acid) 0.1 N HCl, Reflux24 Hours5-20%Acid-catalyzed enolization
Hydrolytic (Base) 0.1 N NaOH, Ambient4 Hours5-20%Cyclization (Critical)
Oxidative 3%

, Ambient
24 Hours5-20%N-oxide formation (if amine present)
Thermal 60°C, Solid State7 Days< 5%Pyrolytic elimination
Photolytic 1.2M Lux hours~1-2 DaysVariableRadical cleavage (Norrish Type I/II)
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring absorption).

  • Rationale: The meta-isomer will likely elute slightly earlier than the para-isomer due to higher polarity (larger dipole moment). The cyclopropyl impurity will be significantly more non-polar (later eluting).

Workflow Diagram

ExperimentalWorkflow cluster_check Quality Control Check Sample Sample Preparation (1 mg/mL in MeOH) Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Sample->Stress Quench Neutralization/Quenching Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Data Data Processing (Calculate Mass Balance) Analysis->Data Check1 Peak Purity Check (DAD/MS) Analysis->Check1 Check2 Resolution > 1.5 (Main vs Impurity) Analysis->Check2 Decision Stability Profile Generated Data->Decision

Figure 2: Standardized workflow for comparative stability assessment.

Technical Analysis & Recommendations

Storage & Handling

Based on the chemical structure, the 3-fluoro analogue requires specific handling distinct from the 4-fluoro standard:

  • Moisture Sensitivity: Higher. The electron-deficient carbonyl is more prone to hydrate formation. Store under dry nitrogen.

  • Base Sensitivity: Lower. It is less prone to rapid cyclization than the para-isomer, but prolonged exposure to base will still yield the cyclopropyl ketone.

Synthesis Implications

For researchers using this as an intermediate (e.g., for novel neuroleptics):

  • Reaction Monitoring: Do not rely on "standard" Haloperidol synthesis times. The meta-isomer may react slower in nucleophilic substitutions at the carbonyl but faster in

    
     reactions at the alkyl chloride due to less steric interference from the ring resonance.
    
  • Purification: If the cyclopropyl impurity forms, it is difficult to separate by crystallization due to structural similarity. Preventative control (maintaining pH < 8) is superior to downstream purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline and related Butyrophenones. Retrieved from [Link]

  • Sato, K., et al. (1999).Cyclization of 4-chlorobutyrophenones: Kinetic studies and substituent effects.
  • Hansch, C., et al. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Foundational text for vs values cited in analysis).

A Comparative Analysis of Synthetic Pathways to 4-Chloro-1-(3-fluorophenyl)-1-oxobutane for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Chloro-1-(3-fluorophenyl)-1-oxobutane stands as a crucial building block in the synthesis of various therapeutic agents, particularly in the realm of antipsychotic medications.[1] Its bifunctional nature, featuring a reactive chloroalkane and a fluorinated aryl ketone, offers a versatile scaffold for medicinal chemists.[1] This guide provides an in-depth cost-benefit analysis of three primary synthetic pathways to this valuable intermediate: Friedel-Crafts acylation, Grignard reaction, and an organolithium-based approach. This objective comparison, supported by experimental data and cost analysis, is intended to aid researchers, scientists, and drug development professionals in selecting the most suitable pathway for their specific needs, considering factors such as yield, cost, safety, and environmental impact.

Friedel-Crafts Acylation: The Direct and Established Route

The Friedel-Crafts acylation is a well-established and direct method for the synthesis of aryl ketones, making it a primary consideration for the preparation of this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with aluminum chloride.[2] This acylium ion then attacks the electron-rich 3-fluoroanisole (or a similar 3-fluorinated benzene derivative) to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone product. A key advantage of this method is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[1]

Friedel-Crafts Acylation Mechanism 4-Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex 4-Chlorobutyryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion_Complex->Sigma_Complex + 3-Fluoroanisole 3-Fluoroanisole 3-Fluoroanisole Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ HCl HCl Sigma_Complex->HCl forms Final_Product 4-Chloro-1-(3-fluorophenyl)- 1-oxobutane Product_Complex->Final_Product + H₂O (workup) AlCl3_regen AlCl₃ (regenerated) Product_Complex->AlCl3_regen + H₂O (workup)

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

A representative procedure for the synthesis of a similar compound, 4-Chloro-4'-fluorobutyrophenone, involves the following steps:

  • A solution of fluorobenzene (1.0 eq) in dichloromethane is cooled in an ice bath.

  • A solution of 4-chlorobutyryl chloride (1.0 eq) in dichloromethane is added dropwise, followed by the portion-wise addition of anhydrous aluminum chloride (1.1 eq).[4]

  • The reaction mixture is stirred at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 4 hours).[4]

  • The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or recrystallization.[4]

A reported synthesis of 4-Chloro-4'-fluorobutyrophenone, a close analog, achieved a yield of 90% with a purity of 99%.[4]

Cost-Benefit Analysis
FactorAnalysis
Cost The starting materials, 3-fluoroanisole (or a similar derivative) and 4-chlorobutyryl chloride, are commercially available and relatively inexpensive, especially at bulk scale. Aluminum chloride is also a cost-effective Lewis acid.
Yield & Purity High yields (often >85%) and high purity can be achieved with optimized reaction conditions.[4]
Scalability The reaction is readily scalable for industrial production.[5]
Safety Anhydrous aluminum chloride is corrosive and reacts violently with water, requiring careful handling in a moisture-free environment. The reaction also evolves hydrogen chloride gas, which is corrosive and toxic, necessitating a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Environmental Impact The primary environmental concern is the generation of acidic waste streams from the quenching and workup steps, which require neutralization before disposal. The use of chlorinated solvents like dichloromethane also poses environmental and health risks.

Grignard Reaction: A Versatile Alternative

The Grignard reaction offers a powerful and versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of ketones.[6][7][8] This pathway involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable electrophile.

Reaction Mechanism

For the synthesis of this compound, the Grignard pathway would involve two key steps:

  • Formation of the Grignard Reagent: 3-Fluorophenylmagnesium bromide is prepared by reacting 1-bromo-3-fluorobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[9]

  • Reaction with a Nitrile: The prepared Grignard reagent is then reacted with 4-chlorobutyronitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group to form an imine anion intermediate. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[7][8][10][11]

Grignard Reaction Mechanism 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Grignard_Reagent 3-Fluorophenylmagnesium bromide 1-Bromo-3-fluorobenzene->Grignard_Reagent + Mg / THF Mg Mg turnings Imine_Anion Imine Anion Intermediate Grignard_Reagent->Imine_Anion + 4-Chlorobutyronitrile 4-Chlorobutyronitrile 4-Chlorobutyronitrile Imine Imine Imine_Anion->Imine + H₃O⁺ (workup) Final_Product 4-Chloro-1-(3-fluorophenyl)- 1-oxobutane Imine->Final_Product + H₂O (hydrolysis)

Figure 2: Grignard Reaction Pathway for Ketone Synthesis.

Experimental Protocol (Hypothetical based on similar reactions)
  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

  • A solution of 1-bromo-3-fluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • The resulting Grignard solution is then cooled, and a solution of 4-chlorobutyronitrile in anhydrous THF is added slowly.

  • The reaction mixture is stirred for a period at a specific temperature to ensure complete reaction.

  • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically performed using column chromatography or distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost 1-Bromo-3-fluorobenzene and 4-chlorobutyronitrile are typically more expensive than the starting materials for the Friedel-Crafts route. Magnesium turnings are inexpensive. The requirement for anhydrous solvents adds to the overall cost.
Yield & Purity Yields can be variable and are highly dependent on the purity of reagents and the strict exclusion of moisture. Purity of the final product after purification is generally good.
Scalability Scalable, but requires careful control of reaction conditions, especially the initiation of the Grignard reagent formation and the exothermic nature of the reaction.
Safety Grignard reagents are highly reactive and pyrophoric, especially on a large scale. Strict anhydrous and inert atmosphere conditions are essential. The quenching process can be highly exothermic and requires careful control.
Environmental Impact The use of ether solvents like THF poses flammability and potential peroxide formation risks. The workup generates aqueous waste containing magnesium salts.

Organolithium Pathway: A Highly Reactive Approach

Organolithium reagents are even more reactive nucleophiles than Grignard reagents and offer another synthetic route to ketones.[9][12][13] This pathway is similar in principle to the Grignard reaction but often provides higher reactivity.

Reaction Mechanism

The synthesis using an organolithium reagent would proceed as follows:

  • Formation of the Organolithium Reagent: 3-Fluorophenyllithium is prepared by reacting 1-bromo-3-fluorobenzene with an alkyllithium reagent, typically n-butyllithium, through a lithium-halogen exchange reaction.[9] Alternatively, it can be formed by direct reaction with lithium metal.[9]

  • Reaction with an Acylating Agent: The 3-fluorophenyllithium is then reacted with 4-chlorobutyryl chloride at low temperatures. The highly nucleophilic organolithium reagent attacks the electrophilic carbonyl carbon of the acyl chloride. To avoid the formation of a tertiary alcohol byproduct through a second addition, the reaction must be carefully controlled, often by using a less reactive acylating agent or by performing the reaction at very low temperatures.

Organolithium Reaction Mechanism 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Organolithium_Reagent 3-Fluorophenyllithium 1-Bromo-3-fluorobenzene->Organolithium_Reagent + n-BuLi (Li-Halogen Exchange) n-BuLi n-Butyllithium Intermediate Tetrahedral Intermediate Organolithium_Reagent->Intermediate + 4-Chlorobutyryl Chloride 4-Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride Final_Product 4-Chloro-1-(3-fluorophenyl)- 1-oxobutane Intermediate->Final_Product Collapse & -LiCl

Figure 3: Organolithium Pathway for Ketone Synthesis.

Experimental Protocol (Hypothetical based on similar reactions)
  • A solution of 1-bromo-3-fluorobenzene in an anhydrous ether solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for the lithium-halogen exchange.

  • A pre-cooled solution of 4-chlorobutyryl chloride in the same solvent is then added slowly to the organolithium solution.

  • The reaction is maintained at the low temperature for a specific duration before being carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride).

  • The product is extracted, and the organic phase is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost n-Butyllithium is a relatively expensive reagent. The requirement for cryogenic temperatures (-78 °C) on a large scale significantly increases operational costs. The starting materials are similar in cost to the Grignard route.
Yield & Purity Potentially high yields can be achieved due to the high reactivity of the organolithium reagent. However, the reaction is sensitive to conditions, and side reactions can lower the yield. Purity after chromatography is generally high.
Scalability Scaling up reactions at cryogenic temperatures presents significant engineering and safety challenges, making this route less favorable for large-scale industrial production compared to the other two.
Safety n-Butyllithium is extremely pyrophoric and reacts violently with water and protic solvents. It requires specialized handling procedures and equipment. The use of cryogenic liquids also introduces additional hazards.
Environmental Impact The use of ether and hydrocarbon solvents, along with the need for quenching solutions, generates a mixed waste stream that requires careful management.

Comparative Summary and Recommendation

PathwayStarting Materials CostReagent Cost & HandlingYieldScalabilitySafety & Environmental Concerns
Friedel-Crafts Acylation LowLow-cost catalyst, but corrosive and water-sensitive. HCl gas evolution.High (90% reported for analog)[4]ExcellentAcidic waste, use of chlorinated solvents.
Grignard Reaction ModerateInexpensive Mg, but requires anhydrous conditions. Pyrophoric reagent.Moderate to GoodGood, with careful controlPyrophoric reagent, ether solvent hazards, metallic waste.
Organolithium Pathway ModerateExpensive and highly pyrophoric reagent. Requires cryogenic temperatures.Potentially HighChallengingExtremely pyrophoric reagent, cryogenic hazards, solvent waste.

Recommendation:

For the synthesis of this compound, Friedel-Crafts acylation emerges as the most advantageous pathway for most applications, particularly for large-scale production. Its primary benefits are the low cost of starting materials, high reported yields, and excellent scalability. While the handling of aluminum chloride and the generation of acidic waste require appropriate safety and environmental protocols, these are well-established procedures in industrial settings.

The Grignard reaction represents a viable alternative, especially for smaller-scale synthesis where the higher cost of starting materials may be acceptable. It offers good versatility but demands more stringent control over reaction conditions to ensure safety and reproducibility.

The organolithium pathway , while potentially offering high reactivity and yields, is the least practical for large-scale synthesis due to the high cost and extreme hazards associated with n-butyllithium and the requirement for cryogenic temperatures. This route is best reserved for specialized, small-scale applications where other methods have failed.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, including budget, scale, available equipment, and expertise in handling highly reactive reagents. However, based on a comprehensive cost-benefit analysis, the Friedel-Crafts acylation presents the most robust, economical, and scalable solution for the synthesis of this compound.

References

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

  • Google Patents. Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Google Patents. Preparation method of 1-chloro-4-phenyl butane.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. Process for producing aromatic compounds by friedel-crafts reaction.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The proper handling of specialized chemical reagents like 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is paramount for laboratory safety and environmental stewardship. This guide is structured to provide a comprehensive, step-by-step approach to its disposal, grounded in established safety protocols and regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing its lifecycle in the laboratory. This compound is a substituted butyrophenone, and while comprehensive toxicological data may be limited, its structure and related compounds inform a cautious approach.

Based on available Safety Data Sheets (SDS) for isomeric and related compounds, we can infer the primary hazards. The presence of a halogenated phenyl group and a chloroalkane chain necessitates careful handling.

Key Hazards Associated with this compound:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Target Organ Toxicity: May cause respiratory irritation upon single exposure.[1][3]

It is also crucial to consider chemical incompatibilities to prevent dangerous reactions within waste containers. This compound must be stored and disposed of separately from:

  • Strong oxidizing agents[1][3]

  • Strong bases[1]

This initial assessment dictates that this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[1][4]

Property Value / Information Source
CAS Number 3110-52-9[5][6]
Molecular Formula C₁₀H₁₀ClFO[2][6]
Appearance Colorless to light yellow liquid[5]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation[2]
Incompatibilities Strong oxidizing agents, Strong bases[1]

Pre-Disposal Protocol: Safety and Containment

Before beginning any disposal-related activities, ensuring personal and environmental safety through proper equipment and procedures is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls

The causality here is direct: to prevent skin, eye, and respiratory exposure, a multi-layered defense is required.

  • Engineering Controls: Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation of vapors.[3] An emergency eye wash station and safety shower must be immediately accessible.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[3]

Waste Container Selection and Labeling

The integrity of the waste containment system is critical to prevent leaks and ensure proper identification by waste management personnel.

Step-by-Step Containment Protocol:

  • Select a Compatible Container: The container must be made of a material that does not react with the chemical. The best practice is to use the original manufacturer's container, provided it is in good condition.[7] If unavailable, a clean, dry container made of compatible plastic or glass with a secure, screw-top cap is acceptable.[7] Never use food-grade containers.[7]

  • Ensure Adequate Headroom: Do not fill the container completely. Leave at least 10% of the volume as headroom to allow for vapor expansion.[7]

  • Proper Labeling: The container must be clearly and accurately labeled. This is a regulatory requirement and essential for safety. The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[7]

    • A clear statement of the associated hazards (e.g., "Irritant," "Toxic")[7]

    • The date the container was first used for waste accumulation[7]

Disposal Workflow: A Step-by-Step Guide

The disposal of this chemical must follow a regulated pathway, managed by licensed professionals. The following workflow outlines the decision-making process and required actions from the point of generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level cluster_disposal External Disposal A Waste Generation (e.g., unused reagent, reaction byproduct) B Select & Label Compatible Waste Container A->B Step 1 C Segregate Waste (Keep away from bases & oxidizers) B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Request Hazardous Waste Pickup D->E When container is full or per lab schedule F Transport to Central Accumulation Area (CAA) by EHS E->F G Waste Manifesting & Characterization F->G H Transport by Licensed Waste Hauler G->H I Final Disposal at Approved TSDF (e.g., Incineration) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.